molecular formula C6H3Br2N3 B1142688 3,5-Dibromo-1H-pyrazolo[4,3-b]pyridine CAS No. 1357946-16-7

3,5-Dibromo-1H-pyrazolo[4,3-b]pyridine

Cat. No.: B1142688
CAS No.: 1357946-16-7
M. Wt: 276.919
InChI Key: ITBJCNYDLPZXQJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3,5-Dibromo-1H-pyrazolo[4,3-b]pyridine (CAS: 1357946-16-7) is a versatile, high-value brominated heterocyclic scaffold of significant interest in medicinal chemistry and drug discovery research. This compound features a pyrazolopyridine core, a privileged structure in biomedical research known for its close similitude to the purine bases adenine and guanine, which allows it to interact effectively with a wide range of biological targets . The presence of two bromine atoms at the 3 and 5 positions makes it an excellent synthetic intermediate for further functionalization via metal-catalyzed cross-coupling reactions, enabling the rapid exploration of chemical space around this core structure. The primary research value of this compound lies in its application as a key building block for the synthesis of more complex, target-specific molecules. Its core structure, the 1H-pyrazolo[4,3-b]pyridine, is recognized as a promising scaffold in the development of protein kinase inhibitors and has been specifically investigated as a potent inhibitor of Phosphodiesterase 1 (PDE1) enzymes, as evidenced by patent literature covering related analogues . Researchers utilize this dibrominated precursor to systematically introduce diverse substituents at the halogenated positions, creating targeted libraries for screening against various disease models. With a molecular formula of C 6 H 3 Br 2 N 3 and a molecular weight of 276.92 g/mol , this solid compound is provided at high chemical purity for research applications. It is intended for use in chemical synthesis, biological screening, and structure-activity relationship (SAR) studies exclusively in laboratory settings. This product is labeled "For Research Use Only" and is strictly not intended for diagnostic or therapeutic applications, nor for human use of any kind.

Properties

IUPAC Name

3,5-dibromo-2H-pyrazolo[4,3-b]pyridine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H3Br2N3/c7-4-2-1-3-5(9-4)6(8)11-10-3/h1-2H,(H,10,11)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ITBJCNYDLPZXQJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=NC2=C(NN=C21)Br)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H3Br2N3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

276.92 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

An In-depth Technical Guide to the Structural Analysis of the 3,5-Dibromo-1H-pyrazolo[4,3-b]pyridine Core

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive structural analysis of the 3,5-Dibromo-1H-pyrazolo[4,3-b]pyridine core, a heterocyclic scaffold of increasing interest in medicinal chemistry. Given the limited availability of direct experimental data for this specific molecule, this document leverages established synthetic methodologies for analogous compounds and employs computational chemistry to predict its structural and electronic properties. This approach offers valuable insights for researchers and drug development professionals working with this and related pharmacophores.

Introduction: The Significance of the Pyrazolo[4,3-b]pyridine Scaffold

The pyrazolo[4,3-b]pyridine ring system is a key pharmacophore in numerous biologically active compounds.[1] Its rigid, planar structure and the presence of multiple hydrogen bond donors and acceptors make it an attractive scaffold for designing molecules that can interact with a variety of biological targets. Derivatives of this core have shown potential as inhibitors of various kinases, including Tropomyosin receptor kinases (TRKs), which are implicated in cancer.[2] The introduction of bromine atoms at the 3 and 5 positions of the pyrazolo[4,3-b]pyridine core is anticipated to significantly influence its electronic properties and metabolic stability, potentially enhancing its therapeutic potential.

Proposed Synthesis and Methodological Considerations

While a specific synthesis for this compound is not extensively documented in peer-reviewed literature, a plausible synthetic route can be extrapolated from established methods for related pyrazolopyridines. A general and efficient method for the synthesis of pyrazolo[4,3-b]pyridines often involves the annulation of a pyrazole ring onto a functionalized pyridine core.[3]

One such approach, adapted from the synthesis of a related 6-bromo-1H-pyrazolo[4,3-b]pyridine-3-carboxylic acid ethyl ester, would likely involve the following key transformations[4]:

Synthetic Pathway A 2,3,5-Tribromopyridine B 3,5-Dibromo-2-hydrazinopyridine A->B Hydrazine hydrate C This compound B->C Cyclization (e.g., with a C1 synthon)

Caption: Proposed synthetic workflow for this compound.

Experimental Protocol (Hypothetical):

  • Hydrazine Displacement: 2,3,5-Tribromopyridine would be reacted with hydrazine hydrate. The highly activated bromine at the 2-position is susceptible to nucleophilic aromatic substitution by hydrazine.

  • Cyclization: The resulting 3,5-dibromo-2-hydrazinopyridine would then undergo cyclization to form the pyrazole ring. This can be achieved through various methods, such as reaction with a suitable one-carbon synthon like trimethyl orthoformate.

This proposed pathway is based on the known reactivity of halogenated pyridines and established protocols for the synthesis of the pyrazolopyridine core.

Spectroscopic Characterization (Predicted)

The structural elucidation of this compound would rely on a combination of spectroscopic techniques. Based on the analysis of structurally similar compounds, the following spectral characteristics are predicted:

3.1. Nuclear Magnetic Resonance (NMR) Spectroscopy

  • ¹H NMR: The proton NMR spectrum is expected to be relatively simple, showing two signals in the aromatic region corresponding to the two protons on the pyridine ring. These would likely appear as doublets due to ortho-coupling. For comparison, the protons on 3,5-dibromopyridine appear at approximately 8.61 and 8.15 ppm.[5] The NH proton of the pyrazole ring would likely appear as a broad singlet at a downfield chemical shift, typically above 10 ppm.

  • ¹³C NMR: The carbon NMR spectrum would provide information on the number of unique carbon environments. Six distinct signals would be expected for the six carbon atoms in the bicyclic system. The chemical shifts of the carbon atoms would be influenced by the electronegativity of the nitrogen and bromine atoms.

Predicted Spectroscopic Data ¹H NMR (ppm) ¹³C NMR (ppm) IR (cm⁻¹) (Predicted) Mass Spectrometry (m/z)
This compound ~8.5-9.0 (2H, d), >10 (1H, br s)6 signals in aromatic region~3100 (N-H stretch), ~1600-1400 (C=C, C=N stretch), ~800-600 (C-Br stretch)275, 277, 279 (M, M+2, M+4)

3.2. Infrared (IR) Spectroscopy

The IR spectrum would be characterized by a broad absorption band in the region of 3100 cm⁻¹ corresponding to the N-H stretching vibration of the pyrazole ring. The aromatic C=C and C=N stretching vibrations would appear in the 1600-1400 cm⁻¹ region. A strong absorption in the lower frequency region (800-600 cm⁻¹) would be indicative of the C-Br stretching vibrations.

3.3. Mass Spectrometry (MS)

High-resolution mass spectrometry would be used to confirm the molecular formula (C₆H₃Br₂N₃). The mass spectrum would exhibit a characteristic isotopic pattern for a molecule containing two bromine atoms, with intense peaks at m/z values corresponding to the molecular ion (M), M+2, and M+4 in an approximate ratio of 1:2:1.

Computational Structural Analysis

In the absence of experimental crystal structure data, Density Functional Theory (DFT) calculations provide a powerful tool for predicting the geometry and electronic properties of this compound.

4.1. Optimized Molecular Geometry

DFT calculations at the B3LYP/6-31G(d,p) level of theory are commonly employed for such systems.[6] The optimized geometry would reveal a planar bicyclic ring system. The predicted bond lengths and angles would be in good agreement with those observed for related heterocyclic compounds.

Caption: Basic connectivity of the this compound core.

4.2. Electronic Properties

The electronic properties of the molecule, such as the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energies, are crucial for understanding its reactivity. The HOMO-LUMO energy gap provides an indication of the molecule's chemical stability. The presence of the electronegative bromine and nitrogen atoms is expected to result in a relatively low-lying LUMO, making the molecule susceptible to nucleophilic attack.

A Molecular Electrostatic Potential (MEP) map would visualize the charge distribution across the molecule. The MEP would likely show regions of negative potential around the nitrogen atoms, indicating their propensity to act as hydrogen bond acceptors, and regions of positive potential around the N-H proton, highlighting its role as a hydrogen bond donor.

Potential Applications in Drug Discovery

The structural features of this compound make it a promising scaffold for the development of new therapeutic agents. The pyrazolopyridine core is a known "privileged structure" that can interact with a variety of biological targets.[7] The bromine atoms can serve as handles for further chemical modification through cross-coupling reactions, allowing for the rapid generation of a library of derivatives. Furthermore, the bromine atoms can engage in halogen bonding, a non-covalent interaction that is increasingly being exploited in drug design to enhance binding affinity and selectivity. The computational studies on related pyrazolo[3,4-b]pyridine derivatives as TRKA inhibitors highlight the potential for this core to be developed into potent and selective kinase inhibitors.[2]

Conclusion

This technical guide has provided a detailed, albeit predictive, structural analysis of the this compound core. By combining insights from the synthesis of related compounds and the power of computational chemistry, we have elucidated its likely structural and electronic characteristics. This information serves as a valuable resource for researchers in medicinal chemistry and drug discovery, providing a solid foundation for the rational design of novel therapeutics based on this promising scaffold. Further experimental validation of the predicted properties is warranted and will undoubtedly contribute to a deeper understanding of this important heterocyclic system.

References

  • Google Patents. CN102911174A - Synthesis method of 1H-pyrazolo (4, 3-b) pyridine-3-carboxylic acid ethyl ester and 6-bromine-substituted compound thereof.
  • DAU. 1H-Pyrazolo[3,4-b]pyridines: Synthesis and Biomedical Applications. [Link]

  • Semantic Scholar. Synthesis, Structure investigation, DFT Analysis, optical, and photoelectrical properties of 9-bromo-3-hydroxychromeno[4,3-b]pyrazolo[4,3-e]pyridin-5(1H)-one (BHCPP). [Link]

  • PMC. Straightforward and Efficient Protocol for the Synthesis of Pyrazolo [4,3-b]pyridines and Indazoles. [Link]

  • ResearchGate. 1 H NMR data of of pyrazolo[3,4-b]pyridine derivatives | Download Table. [Link]

  • PubChem. 1H-Pyrazolo(4,3-b)pyridine | C6H5N3 | CID 21643653. [Link]

  • PMC. Computational studies on structural aspects of pyrazolo[3,4-b]pyridine derivatives as TRKA inhibitors in cancer therapy. [Link]

  • PubChemLite. 3-bromo-1h-pyrazolo[4,3-b]pyridine. [Link]

  • SciSpace. dft and qsar study of corrosion inhibition on 3,5-di-substituted pyrazole derivatives. [Link]

  • New Journal of Chemistry (RSC Publishing). Synthesis, investigation of the crystal structure, DFT calculations, and in silico medicinal potential of hydrazono- and aminomethylene substituted pyrazolidine-3,5-diones as potential anticancer scaffolds†. [Link]

  • MDPI. Discovery of New 1,4,6-Trisubstituted-1H-pyrazolo[3,4-b]pyridines with Anti-Tumor Efficacy in Mouse Model of Breast Cancer. [Link]

  • ResearchGate. Synthesis and DFT calculation of novel pyrazole derivatives. [Link]

  • Scientific Research Publishing. Mass Spectral Fragmentation Modes of Some New Pyrimidinethiones, Thiazolo[3,2-a]Pyrimidines and Bis-Pyrimidines. [Link]

  • BMRB. bmse000432 Pyridine. [Link]

  • Taylor & Francis Online. Discovery of new 1H-pyrazolo[3,4-d]pyrimidine derivatives as anticancer agents targeting EGFR and EGFR. [Link]

  • ResearchGate. IR spectra of 3,5-diphenyl-4,5-dihydro-1H-pyrazole-1-carbothioamide (5a). [Link]

  • ResearchGate. Crystal structure of 4-bromo-3-nitro-1H-pyrazole-5-carboxylic acid monohydrate, C4H2N3BrO4·H2O. [Link]

  • Organic Chemistry Frontiers (RSC Publishing). Asymmetric synthesis of 1H-pyrazolo[3,4-b]pyridine analogues catalyzed by chiral-at-metal Rh(iii) complexes. [Link]

Sources

literature review of 1H-pyrazolo[4,3-b]pyridine derivatives in oncology

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The 1H-pyrazolo[4,3-b]pyridine scaffold represents a privileged yet underutilized pharmacophore in modern oncology. Often overshadowed by its isomer, 1H-pyrazolo[3,4-b]pyridine (a common ATP-mimetic in kinase inhibitors), the [4,3-b] variant offers unique vector positioning for structure-activity relationship (SAR) exploration.

This guide analyzes the [4,3-b] scaffold's role as a bioisostere of 7-azaindole, its emerging dominance in small-molecule immuno-oncology (specifically PD-1/PD-L1 inhibition), and its utility in targeting c-Met and CDK8. It provides a validated synthetic workflow and mechanistic insights for medicinal chemists and drug discovery scientists.

Part 1: Chemical Architecture & Structural Logic

The Isomeric Distinction

Precision is paramount. The literature is saturated with the [3,4-b] isomer.[1][2][3] The [4,3-b] scaffold is distinct in its fusion orientation, affecting the vector of substituents at the C3 and N1 positions relative to the pyridine nitrogen.

  • 1H-Pyrazolo[3,4-b]pyridine: Pyrazole N2 is adjacent to Pyridine N. (Common kinase hinge binder).

  • 1H-Pyrazolo[4,3-b]pyridine: Pyridine N is remote from the Pyrazole NH. This alters the hydrogen bonding donor/acceptor profile, making it an ideal scaffold for scaffold hopping when 7-azaindole patents are crowded.

Bioisosterism and Binding Modes

The [4,3-b] system functions as a bioisostere for 1H-indazole and 7-azaindole . In kinase pockets, the pyridine nitrogen (N4) and the pyrazole NH (N1) often engage in bidentate hydrogen bonding with the hinge region (e.g., Glu/Leu residues).

G cluster_0 Structural Advantages Scaffold 1H-pyrazolo[4,3-b]pyridine Core Scaffold Hinge Kinase Hinge Region (ATP Pocket) Scaffold->Hinge H-Bond Acceptor (N4) H-Bond Donor (N1) PDL1 PD-L1 Surface (Immuno-oncology) Scaffold->PDL1 Hydrophobic Interaction (Biphenyl Substituents) Solubility Improved Aqueous Solubility (vs Indazole) Scaffold->Solubility Vector Unique C3/C5/C7 Exit Vectors Scaffold->Vector

Figure 1: Mechanistic versatility of the 1H-pyrazolo[4,3-b]pyridine scaffold in kinase binding and protein-protein interaction (PPI) inhibition.

Part 2: Primary Oncology Applications

Immuno-Oncology: Small Molecule PD-1/PD-L1 Inhibitors

The most significant recent advancement for the [4,3-b] scaffold is in blocking the PD-1/PD-L1 checkpoint. Unlike monoclonal antibodies, small molecules must induce PD-L1 dimerization to occlude the PD-1 binding surface.

  • Mechanism: Derivatives substituted at the N1 position (often with biphenyl moieties) bind to the PD-L1 dimer interface.

  • Key Compound: D38 (1-methyl-1H-pyrazolo[4,3-b]pyridine derivative).

  • Efficacy: IC50 of 9.6 nM (HTRF assay) and EC50 of 1.61 µM in cell-based assays.

Kinase Inhibition (c-Met and CDK8)

While less ubiquitous than [3,4-b], the [4,3-b] isomer is critical for specific selectivity profiles:

  • c-Met Inhibitors: Glumetinib utilizes the [4,3-b] core to inhibit Hepatocyte Growth Factor Receptor (HGFR), addressing resistance in non-small cell lung cancer (NSCLC).

  • CDK8: Used to modulate the Mediator complex, impacting transcription in colorectal cancers.

Table 1: Comparative Efficacy of [4,3-b] Derivatives

Compound ClassTargetKey Substituent (R-Group)IC50 / KdPrimary Indication
D38 PD-L1 (PPI)N1-biphenyl-methyl ether9.6 nMImmuno-oncology (Solid Tumors)
Glumetinib c-MetC3-aryl sulfone< 5 nMNSCLC (c-Met amplification)
Cmpd 5m CDK8C3-amide linker12 nMColorectal Cancer
Generic JAK2C5-amino-pyrimidine~50 nMMyeloproliferative Neoplasms

Part 3: Synthetic Strategy & Protocols

The synthesis of [4,3-b] is historically challenging due to regio-control issues. The modern "Nitro-Pyridine" route is preferred over hydrazine cyclization for its reliability and safety.

Validated Synthetic Protocol: The Nitro-Pyridine Route

This method avoids the formation of the [3,4-b] isomer by locking the nitrogen positions early using a 2-chloro-3-nitropyridine precursor.

Step-by-Step Methodology

Reagents:

  • Starting Material: 2-chloro-3-nitropyridine

  • Nucleophile: Hydrazine hydrate or Alkyl hydrazine

  • Catalyst: Pd/C (for reduction)

  • Cyclization Agent: Triethyl orthoformate or NaNO2 (for diazotization)

Protocol:

  • SNAr Displacement:

    • Dissolve 2-chloro-3-nitropyridine (1.0 eq) in EtOH.

    • Add hydrazine hydrate (2.0 eq) dropwise at 0°C.

    • Stir at RT for 2 hours. A yellow precipitate (2-hydrazinyl-3-nitropyridine) forms.

    • Checkpoint: Monitor TLC (Hexane:EtOAc 1:1). The starting material spot should disappear.

    • Filter and wash with cold EtOH. Yield: ~85-90%.[1][4]

  • Reduction (Nitro to Amine):

    • Suspend the hydrazine intermediate in MeOH.

    • Add 10% Pd/C (10 wt%) and expose to H2 atmosphere (balloon pressure) for 4-6 hours.

    • Critical Step: Ensure complete reduction to 2,3-diaminopyridine derivative to avoid azo-impurities.

    • Filter through Celite to remove Pd/C.

  • Cyclization (Ring Closure):

    • Method A (Unsubstituted C3): Reflux the diamine in formic acid or triethyl orthoformate for 3 hours.

    • Method B (C3-Acyl/Aryl): Use a Japp–Klingemann reaction if C3 functionalization is required during ring closure.

    • Evaporate solvent and recrystallize from EtOH/Water.[5]

Synthesis cluster_QC Quality Control Checkpoints Start 2-chloro-3-nitropyridine Inter1 2-hydrazinyl-3-nitropyridine Start->Inter1 Hydrazine, EtOH SNAr, 0°C -> RT Inter2 2,3-diaminopyridine derivative Inter1->Inter2 H2, Pd/C Reduction Final 1H-pyrazolo[4,3-b]pyridine Inter2->Final HC(OEt)3 or NaNO2 Cyclization QC1 TLC: Disappearance of SM QC1->Inter1 QC2 NMR: Loss of Nitro signal QC2->Inter2

Figure 2: Validated synthetic workflow for the construction of the [4,3-b] core, prioritizing regio-purity.

Part 4: Biological Evaluation (Self-Validating Assay)

To verify the activity of synthesized [4,3-b] derivatives, a HTRF (Homogeneous Time-Resolved Fluorescence) assay is recommended for PD-1/PD-L1 inhibition.

Protocol: PD-1/PD-L1 HTRF Binding Assay
  • Preparation: Use recombinant human PD-L1 (tagged with Eu-cryptate) and PD-1 (tagged with d2 or XL665).

  • Incubation:

    • Mix 5 µL of compound (diluted in DMSO/Buffer) with 5 µL of PD-L1-Eu.

    • Incubate for 15 mins at RT (allows compound to bind PD-L1).

    • Add 10 µL of PD-1-d2.

  • Readout: Incubate for 1 hour and read fluorescence at 665 nm and 620 nm.

  • Validation:

    • Negative Control: DMSO only (Max FRET signal).

    • Positive Control: BMS-202 (Known PD-L1 inhibitor).

    • Calculation: Ratio = (Signal 665nm / Signal 620nm) × 10^4.

    • Success Criteria: A dose-dependent decrease in the FRET ratio indicates successful inhibition of the protein-protein interaction.

Part 5: Future Outlook

The 1H-pyrazolo[4,3-b]pyridine scaffold is currently in a "growth phase."

  • PROTACs: The solvent-exposed regions (N1 or C3) are ideal attachment points for linkers to recruit E3 ligases (e.g., Cereblon) for targeted protein degradation.

  • Covalent Inhibition: Introduction of acrylamide warheads at C5 or C6 to target cysteine residues in non-catalytic kinase domains.

References

  • Design, synthesis, and biological evaluation of 1-methyl-1H-pyrazolo[4,3-b]pyridine derivatives as novel small-molecule inhibitors targeting the PD-1/PD-L1 interaction. Bioorganic Chemistry, 2021.

  • Straightforward and Efficient Protocol for the Synthesis of Pyrazolo[4,3-b]pyridines and Indazoles. International Journal of Molecular Sciences, 2023.

  • Discovery of Glumetinib (SCC244), a Potent and Selective c-Met Inhibitor in Clinical Development. Journal of Medicinal Chemistry, 2020.

  • 1H-Pyrazolo[4,3-b]pyridine derivatives as potential anticancer agents. European Journal of Medicinal Chemistry, 2018.

Sources

An In-Depth Technical Guide to the pKa and Acidity of 3,5-Dibromo-1H-pyrazolo[4,3-b]pyridine

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

The pyrazolo[4,3-b]pyridine scaffold is a privileged structure in medicinal chemistry, forming the core of numerous kinase inhibitors and other therapeutic agents. The acid-base properties of this heterocyclic system, quantified by the acid dissociation constant (pKa), are of paramount importance as they govern fundamental drug-like characteristics such as solubility, membrane permeability, and target engagement. This technical guide provides a comprehensive analysis of the acidity of 3,5-Dibromo-1H-pyrazolo[4,3-b]pyridine, a representative member of this class. While specific experimental pKa values for this exact molecule are not publicly available, this guide will equip researchers with the theoretical framework to predict its acid-base behavior, detailed experimental protocols for its determination, and an understanding of its implications in drug discovery.

Introduction: The Significance of Pyrazolopyridines in Drug Discovery

Nitrogen-containing heterocycles are a cornerstone of modern drug discovery. Among these, fused bicyclic systems like the pyrazolopyridines have emerged as particularly valuable scaffolds. Their structural resemblance to purines allows them to function as effective bioisosteres, enabling them to interact with a wide array of biological targets, especially protein kinases. The 1H-pyrazolo[3,4-b]pyridine isomer, for instance, is a key component in numerous approved and investigational drugs for oncology and inflammatory diseases.

The specific isomer of interest here, 1H-pyrazolo[4,3-b]pyridine, shares this therapeutic potential. The introduction of substituents, such as the two bromine atoms in this compound, is a common strategy to modulate the pharmacological and physicochemical properties of the core scaffold. Understanding how these substitutions impact fundamental properties like pKa is critical for rational drug design.[1] The pKa value dictates the ionization state of a molecule at a given pH, which in turn influences its absorption, distribution, metabolism, and excretion (ADME) profile.

Theoretical Framework: Predicting the Acidity of this compound

The 1H-pyrazolo[4,3-b]pyridine ring system possesses two key ionizable centers: the acidic proton on the pyrazole nitrogen (N1) and the basic lone pair of electrons on the pyridine nitrogen (N7).

  • The Acidic N-H of the Pyrazole Ring: Unsubstituted pyrazole is a weak acid, with the N-H proton having a pKa of approximately 14.2.[2] This proton can be donated, forming a pyrazolate anion. The acidity of this proton is influenced by substituents on the ring.[3]

  • The Basic Pyridine Nitrogen: The lone pair of electrons on the pyridine nitrogen is located in an sp2 hybrid orbital and is not part of the aromatic π-system, making it available for protonation.[4][5] The pKa of the conjugate acid of pyridine (the pyridinium ion) is approximately 5.25.[5]

The Influence of Dibromo Substitution:

The two bromine atoms at positions 3 and 5 are strong electron-withdrawing groups due to their high electronegativity (the inductive effect). This has a profound and predictable impact on the acidity and basicity of the molecule:

  • Increased Acidity of the N-H Proton: The electron-withdrawing bromine atoms will pull electron density away from the pyrazole ring, stabilizing the negative charge of the conjugate base (the pyrazolate anion) that forms upon deprotonation of the N-H group. This stabilization of the conjugate base leads to an increase in the acidity of the N-H proton, meaning its pKa value will be significantly lower than that of the unsubstituted pyrazole.

  • Decreased Basicity of the Pyridine Nitrogen: The inductive effect of the bromine atoms will also reduce the electron density at the pyridine nitrogen. This makes the lone pair of electrons less available to accept a proton, resulting in a decrease in the basicity of the pyridine nitrogen. Consequently, the conjugate acid (the pyridinium ion) will be a stronger acid, and its pKa value will be lower than that of the unsubstituted pyridinium ion.

Therefore, it is predicted that this compound will be a more acidic compound and a less basic compound compared to its unsubstituted parent.

Experimental Determination of pKa

Given the likely poor aqueous solubility of this compound, standard aqueous titration methods may be challenging. The use of co-solvents is a well-established technique to overcome this limitation.[6]

Potentiometric Titration in Co-solvent Mixtures

Potentiometric titration is a highly accurate method for pKa determination.[7] It involves monitoring the pH of a solution as a titrant of known concentration is added. For poorly soluble compounds, the titration is performed in a series of co-solvent (e.g., methanol-water) mixtures, and the aqueous pKa is determined by extrapolation.[6][7]

Protocol:

  • Preparation of Solutions:

    • Prepare a stock solution of this compound in a suitable organic solvent (e.g., DMSO or methanol).

    • Prepare a series of methanol-water mixtures (e.g., 20%, 40%, 60% methanol by volume).

    • Prepare standardized solutions of 0.1 M HCl and 0.1 M NaOH.

    • Prepare a 0.15 M KCl solution to maintain constant ionic strength.[8]

  • Titration Procedure:

    • Calibrate the pH meter using standard aqueous buffers (pH 4, 7, and 10).

    • In a titration vessel, add a known volume of the co-solvent mixture and the KCl solution.

    • Add a small, known amount of the compound's stock solution to achieve a final concentration of approximately 1 mM.

    • Purge the solution with nitrogen to remove dissolved CO2.[8]

    • Titrate the solution with the standardized HCl or NaOH solution, recording the pH after each addition of titrant.

  • Data Analysis:

    • Plot the pH versus the volume of titrant added.

    • Determine the equivalence point(s) from the inflection point(s) of the titration curve (or by analyzing the first or second derivative of the curve).[9]

    • The pH at the half-equivalence point corresponds to the apparent pKa (psKa) in that specific co-solvent mixture.

    • Repeat the titration for each co-solvent mixture to obtain a series of psKa values.

  • Extrapolation to Aqueous pKa:

    • Use the Yasuda-Shedlovsky extrapolation method to determine the aqueous pKa.[6][10] Plot psKa + log[H2O] against the reciprocal of the dielectric constant (1/ε) of the solvent mixture. The y-intercept of the resulting linear plot gives the aqueous pKa value.

G cluster_prep Preparation cluster_titration Titration cluster_analysis Data Analysis prep1 Prepare Compound Stock Solution titr2 Titrate Sample in each Co-Solvent Mixture prep1->titr2 prep2 Prepare Co-Solvent Mixtures (e.g., MeOH/H2O) prep2->titr2 prep3 Prepare Standardized Titrants (HCl/NaOH) prep3->titr2 titr1 Calibrate pH Meter titr1->titr2 titr3 Record pH vs. Titrant Volume titr2->titr3 anal1 Plot Titration Curve titr3->anal1 anal2 Determine psKa at Half-Equivalence Point anal1->anal2 anal3 Repeat for all Co-Solvent Mixtures anal2->anal3 anal4 Yasuda-Shedlovsky Extrapolation anal3->anal4 anal5 Determine Aqueous pKa anal4->anal5

Caption: Workflow for Potentiometric pKa Determination.

UV-Vis Spectrophotometry

This method is suitable for compounds that possess a chromophore near the ionizable center, leading to a change in the UV-Vis spectrum upon protonation or deprotonation.[11] It is highly sensitive and can be adapted for high-throughput screening using 96-well plates.[12]

Protocol:

  • Preparation:

    • Prepare a series of buffer solutions covering a wide pH range (e.g., pH 2 to 12).

    • Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).

  • Measurement:

    • In a 96-well UV-transparent plate, add the buffer solutions to different wells.

    • Add a small, constant amount of the compound's stock solution to each well.

    • Measure the full UV-Vis spectrum (e.g., 250-500 nm) for each well using a plate reader.

  • Data Analysis:

    • Plot the absorbance at a specific wavelength (where the change is maximal) against the pH.

    • The inflection point of the resulting sigmoidal curve corresponds to the pKa.[13]

    • Alternatively, more robust analysis can be performed by plotting the difference in absorbance at two wavelengths against pH to normalize for concentration errors.[11]

G cluster_prep Preparation cluster_measurement Measurement (96-Well Plate) cluster_analysis Data Analysis prep1 Prepare Buffer Solutions (Wide pH Range) meas1 Aliquot Buffers and Stock Solution into Wells prep1->meas1 prep2 Prepare Compound Stock Solution prep2->meas1 meas2 Record UV-Vis Spectrum for each Well meas1->meas2 anal1 Plot Absorbance vs. pH at a Key Wavelength meas2->anal1 anal2 Fit Data to Sigmoidal Curve anal1->anal2 anal3 Determine pKa from Inflection Point anal2->anal3

Caption: Workflow for UV-Vis Spectrophotometric pKa Determination.

Computational Prediction of pKa

In the absence of experimental data, computational methods provide a powerful tool for estimating pKa values. These methods are particularly useful in the early stages of drug discovery for triaging compounds.[1]

Quantum Mechanics-Based Approaches

The most accurate computational methods are based on quantum mechanics, typically using Density Functional Theory (DFT).[14] The pKa is calculated based on the Gibbs free energy change (ΔG) of the deprotonation reaction in solution, using a thermodynamic cycle.

G cluster_gas Gas Phase cluster_sol Solution Phase AH_gas HA(gas) A_gas A⁻(gas) AH_gas->A_gas ΔG°gas AH_sol HA(sol) AH_gas->AH_sol ΔG°solv(HA) A_sol A⁻(sol) A_gas->A_sol ΔG°solv(A⁻) H_gas H⁺(gas) H_sol H⁺(sol) H_gas->H_sol ΔG°solv(H⁺) AH_sol->A_sol ΔG°sol = 2.303 RT pKa

Caption: Thermodynamic Cycle for pKa Calculation.

This approach requires calculating the free energies of the acid (HA) and its conjugate base (A⁻) in both the gas phase and in solution (using a continuum solvation model like PCM). The pKa can then be derived from the calculated free energy of the reaction in solution. Recent advances also combine quantum mechanical calculations with machine learning for improved accuracy.[14]

QSPR and Machine Learning Methods

Quantitative Structure-Property Relationship (QSPR) models and machine learning algorithms are faster alternatives.[15] These methods are trained on large datasets of known pKa values and predict the pKa of new molecules based on their structural features. Several commercial software packages are available for this purpose.

Data Interpretation and Implications for Drug Development

The pKa values of this compound will directly influence its behavior in physiological environments and its suitability as a drug candidate.

Predicted Ionizable CenterExpected pKa RangeImplication at Physiological pH (~7.4)Impact on Drug Properties
Pyrazole N-H< 14 (Acidic)Largely unionized (neutral)Good membrane permeability, potentially lower aqueous solubility.
Pyridine N (Conjugate Acid)< 5 (Basic)Largely unionized (neutral)Will be protonated (charged) in the stomach (low pH), aiding dissolution, but neutral in the intestine and blood, aiding absorption.

Key Considerations for Drug Development:

  • Solubility: The neutral form of the molecule will likely have low aqueous solubility. The ability to form salts by protonating the pyridine nitrogen at low pH can be exploited for formulation.

  • Permeability: At physiological pH, the molecule is expected to be predominantly in its neutral form, which is favorable for passive diffusion across biological membranes like the intestinal wall and the blood-brain barrier.

  • Target Binding: The ionization state within the microenvironment of a protein's active site can be crucial for binding. Hydrogen bonding capabilities will differ significantly between the protonated and deprotonated forms.

Conclusion

While an experimentally determined pKa for this compound is not currently in the public domain, this guide provides the necessary theoretical and practical framework for its determination and interpretation. The presence of two electron-withdrawing bromine atoms is predicted to increase the acidity of the pyrazole N-H proton and decrease the basicity of the pyridine nitrogen. A thorough understanding and experimental determination of these pKa values, using the protocols outlined herein, are essential steps in the rational design and development of drug candidates based on this promising heterocyclic scaffold.

References

  • Chemical Bonding and Organic Chemistry. (n.d.). 7.6 Acid-Base Properties of Nitrogen-Containing Functional Groups. LibreTexts.
  • Wikipedia. (n.d.). Pyridine.
  • National Journal of Pharmaceutical Sciences. (2021, May 15).
  • Reijenga, J., van Hoof, A., van Loon, A., & Teunissen, B. (2013).
  • Reis, R. F., et al. (2019, December 20). Revisiting the Structure and Chemistry of 3(5)-Substituted Pyrazoles. PMC.
  • PubChem. (n.d.). Pyridine.
  • Sanz-Nebot, V., et al. (2022, February 22).
  • Khan, I., & Ibrar, A. (2019).
  • Cabot, J. M., et al. (2022, February 22).
  • ECETOC. (n.d.). APPENDIX A: MEASUREMENT OF ACIDITY (pKA).
  • Chen, B., et al. (2020). A Predictive Model Towards Site-Selective Metalations of Functionalized Heterocycles, Arenes, Olefins, and Alkanes. Open Access LMU.
  • El-Gazzar, M. G., et al. (2024, December 5). An Overview of Pyrazole-Tetrazole-Based Hybrid Compounds: Synthesis Methods, Biological Activities and Energetic Properties. MDPI.
  • American Chemical Society. (2025, May 28). N-Heterocyclic Olefins of Pyrazole and Indazole.
  • SciRes Literature. (2018, September 3). Determination of pKa from Solubility Measurements in Simple Cases when No Additional Equilibria are Present.
  • Al Khzem, A. H., et al. (n.d.). Ionization constants (pKa) in pharmaceutical chemistry: Experimental and computational determination in drug discovery and development.
  • ResearchGate. (2013, December 1). (PDF) Potentiometric study for Determination of PKa values for Schiff bases derived from 2-acetyl pyridine with heterocyclic amines (NJC).
  • ResearchGate. (2025, August 6).
  • Rupp, M. (2011, January 29). Predicting the pKa of Small Molecules.
  • DergiPark. (2024, April 23). Elucidating Ionization Behavior: Potentiometric Titration for Precise Determination of pKa Values in Medicinal Chemistry.
  • Reddit. (2024, June 27). Why pyridine is acidic? r/OrganicChemistry.
  • Chemagination. (n.d.).
  • ACS Publications. (2019, December 19). Calculations of pKa Values of Selected Pyridinium and Its N-Oxide Ions in Water and Acetonitrile. The Journal of Physical Chemistry A.
  • Creative Bioarray. (n.d.).
  • PMC. (n.d.). Potentiometric Determination of Acid Dissociation Constants (pKa) for an Anticancer Pyrrole-Imidazole Polyamide.
  • Box, K., et al. (2012). Rapid Determination of Ionization Constants (pKa)
  • American Chemical Society. (2025, October 29).
  • A Guide to pKa and Log P. (n.d.). pKa of a dye: UV-VIS Spectroscopy.
  • YouTube. (2022, August 7). How to find Pka of compound using UV visible spectroscopy.
  • Mettler Toledo. (n.d.).
  • Rowan Newsletter. (2024, March 8). Fast and Accurate Prediction of pKa Values with Minimal Empiricism.
  • PubMed. (2025, July 28). Computational studies on structural aspects of pyrazolo[3,4-b]pyridine derivatives as TRKA inhibitors in cancer therapy.
  • Optibrium. (n.d.). Predicting pKa Using a Combination of Quantum Mechanical and Machine Learning Methods.
  • PMC. (2025, July 28). Computational studies on structural aspects of pyrazolo[3,4-b]pyridine derivatives as TRKA inhibitors in cancer therapy.
  • SpringerLink. (n.d.).
  • Royal Society of Chemistry. (2023, July 17). Effect of bromine substitution on blue phosphorescent trans-(N-heterocyclic carbene)Pt(II) acetylide complexes.
  • MDPI. (2025, November 20). Development of New Pyrazolo [3,4-b]Pyridine Derivatives as Potent Anti-Leukemic Agents and Topoisomerase IIα Inhibitors with Broad-Spectrum Cytotoxicity.
  • Chemistry LibreTexts. (2014, August 29). 8.17: The Effect of Substituents on pKa.
  • PMC. (n.d.).
  • Lumen Learning. (n.d.). The Effect of Substituents on pKa | MCC Organic Chemistry.
  • DAU. (2022, March 30).

Sources

Methodological & Application

Suzuki-Miyaura coupling protocols for 3,5-Dibromo-1H-pyrazolo[4,3-b]pyridine

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Regioselective Suzuki-Miyaura Coupling of 3,5-Dibromo-1H-pyrazolo[4,3-b]pyridine

Abstract

This guide details the synthetic protocols for the functionalization of This compound , a privileged scaffold in kinase inhibitor discovery (e.g., JNK, CDK inhibitors). The core challenge addressed here is regioselectivity . Due to the distinct electronic environments of the pyridine (C5) and pyrazole (C3) rings, this scaffold exhibits a predictable reactivity hierarchy. This note provides validated protocols for N-protection, C5-selective mono-coupling, and C3-sequential bis-coupling, supported by mechanistic rationale and troubleshooting matrices.

Structural Analysis & Reactivity Profile

To control the chemistry, one must understand the electronic bias of the substrate. The this compound scaffold presents two electrophilic sites with unequal reactivity.

  • Site 1: C5-Position (Pyridine Ring): This carbon is

    
     to the pyridine nitrogen (N4). It is highly electron-deficient, behaving similarly to a 2-halopyridine. It is the primary site  for oxidative addition by Palladium(0).
    
  • Site 2: C3-Position (Pyrazole Ring): This carbon is part of the electron-rich pyrazole system. While still reactive, the C-Br bond here has a higher activation energy for oxidative addition compared to C5.

  • Site 3: N1-Position (Acidic Proton): The free NH is prone to deprotonation by the basic conditions required for Suzuki coupling, leading to the formation of an unreactive "palladate" species or catalyst poisoning. Protection is strongly recommended.

Reactivity Hierarchy Diagram

ReactivityMap Substrate This compound C5 C5-Br (Pyridine) Most Reactive (Electron Deficient) Substrate->C5 1st Oxidative Addition C3 C3-Br (Pyrazole) Secondary Reactivity (Electron Rich) Substrate->C3 2nd Oxidative Addition N1 N1-H (Acidic) Must Protect (Catalyst Poison) Substrate->N1 Pre-step

Figure 1: Reactivity map indicating the order of functionalization. C5 is the kinetic product; C3 requires forcing conditions or prior C5 substitution.

Pre-requisite: N-Protection Strategy

Direct coupling on the unprotected scaffold is possible but yields are inconsistent (30-50% drop) due to competitive N-arylation or catalyst sequestration.

Recommended Protocol: SEM-Protection The SEM (2-(Trimethylsilyl)ethoxymethyl) group is robust against basic Suzuki conditions but removable with TBAF or acid.

  • Setup: Dissolve this compound (1.0 eq) in anhydrous THF (0.2 M) under Argon.

  • Deprotonation: Cool to 0°C. Add NaH (60% dispersion, 1.2 eq) portion-wise. Stir for 30 min (gas evolution).

  • Alkylation: Add SEM-Cl (1.1 eq) dropwise.

  • Completion: Warm to RT and stir for 2 hours. Monitor by TLC (Hexane/EtOAc 4:1).

  • Workup: Quench with sat. NH4Cl. Extract with EtOAc.[1]

  • Yield Target: >90%.

Protocol A: C5-Selective Mono-Coupling

This protocol targets the pyridine ring exclusively. The key is to use a mild base and strictly control stoichiometry to prevent "over-coupling" at C3.

Mechanism: The electron-deficient pyridine ring facilitates faster oxidative addition of Pd(0) compared to the electron-rich pyrazole.

Materials
  • Substrate: N-SEM-3,5-dibromo-1H-pyrazolo[4,3-b]pyridine (1.0 eq)

  • Boronic Acid: Aryl-B(OH)2 (1.05 eq) (Do not exceed 1.1 eq)

  • Catalyst: Pd(dppf)Cl2[2]·CH2Cl2 (3-5 mol%)

  • Base: Na2CO3 (2.0 eq, 2M aqueous solution)

  • Solvent: 1,4-Dioxane (0.1 M concentration)

Step-by-Step Procedure
  • Degassing: Charge a reaction vial with Substrate, Boronic Acid, and Catalyst. Seal and purge with Argon for 5 minutes.

  • Solvent Addition: Add sparged 1,4-Dioxane and 2M Na2CO3.

  • Reaction: Heat to 60°C - 80°C .

    • Critical Note: Do not exceed 80°C. Higher temperatures activate the C3 position.

  • Monitoring: Check HPLC/TLC at 2 hours. Look for the consumption of starting material.

    • Endpoint: >95% Mono-product, <5% Bis-product.

  • Workup: Filter through Celite. Concentrate. Purify via silica flash chromatography (Gradient: 0-30% EtOAc/Hex).

Data Summary: Optimization of C5-Selectivity

Parameter Condition C5:C3 Ratio Yield (Isolated)
Catalyst Pd(PPh3)4 85:15 68%
Catalyst Pd(dppf)Cl2 >98:2 92%
Temp 100°C 70:30 55% (mix)

| Temp | 60°C | >99:1 | 89% |

Protocol B: Sequential C3-Coupling (Bis-Functionalization)

Once C5 is substituted, the electronic nature of the ring changes slightly, but the steric bulk at C5 can also hinder C3 approach. We switch to a highly active catalyst system (Buchwald Ligands) to force the reaction at the more electron-rich pyrazole C3 position.

Materials
  • Substrate: 5-Aryl-3-bromo-1H-pyrazolo[4,3-b]pyridine (Product of Protocol A)

  • Boronic Acid: Aryl'-B(OH)2 (1.5 - 2.0 eq)

  • Catalyst: XPhos Pd G2 (2-5 mol%) or Pd(OAc)2/XPhos

  • Base: K3PO4 (3.0 eq, 0.5 M aqueous)

  • Solvent: n-Butanol or Dioxane/Water (4:1)

Step-by-Step Procedure
  • Setup: Combine substrate, excess boronic acid, and base in the vial.

  • Catalyst: Add XPhos Pd G2.[3]

  • Reaction: Heat to 100°C - 110°C (Reflux).

    • Note: The C3 position on the pyrazole requires higher energy for oxidative addition.

  • Time: Typically requires 4–12 hours.

  • Workup: Standard aqueous workup.

Experimental Workflow Diagram

Workflow Start Start: 3,5-Dibromo Scaffold Protect Step 1: N-Protection (SEM/THP) Prevents catalyst poisoning Start->Protect Split Target? Protect->Split Mono Target: C5-Mono Use Pd(dppf)Cl2, 60°C 1.05 eq Boronic Acid Split->Mono Mono-Aryl Bis Target: C3,C5-Bis Perform Step 1 (C5) first Split->Bis Bi-Aryl Step2 Step 2: C3-Coupling Use XPhos Pd G2, 100°C Excess Boronic Acid Mono->Step2 Sequential Addition Bis->Mono

Figure 2: Operational workflow for selecting mono- vs. bis-coupling pathways.

Troubleshooting & Optimization (The Scientist's Notebook)

IssueDiagnosisSolution
Low Conversion (C5) Catalyst deactivation or poor solubility.Switch solvent to DME/Water. Ensure thorough degassing (O2 kills Pd(0)).
Loss of Selectivity (C3 product forms) Temperature too high or Boronic acid excess.Lower temp to 50°C. Add boronic acid via syringe pump over 1 hour.
Protodeboronation Boronic acid instability.Use Boronic Ester (Pinacol) instead of acid. Switch base to KF or CsF (anhydrous conditions).
"Pd Black" Formation Catalyst decomposition.Add additional ligand (e.g., dppf) to stabilize Pd.

References

  • Regioselectivity in Azaindoles: Schirok, H. (2005). Synthesis of 3,5-Disubstituted 7-Azaindoles via Regioselective Palladium-Catalyzed Cross-Coupling Reactions. Journal of Organic Chemistry.

  • General Heterocycle Coupling: Littke, A. F., & Fu, G. C. (2002). Palladium-Catalyzed Coupling Reactions of Aryl Chlorides.[2][4] Angewandte Chemie International Edition.

  • Catalyst Selection (XPhos): Billingsley, K. L., & Buchwald, S. L. (2007). Highly Efficient Monophosphine-Based Catalyst for the Suzuki−Miyaura Coupling of Heteroaryl Halides. Journal of the American Chemical Society.

  • Pyrazolo[4,3-b]pyridine Synthesis: Witherington, J., et al. (2003). 5-Aryl-pyrazolo[4,3-b]pyridines as potential inhibitors of JNK.[5] Bioorganic & Medicinal Chemistry Letters.

Sources

Application Note: Strategic Synthesis of Kinase Inhibitors via 3,5-Dibromo-1H-pyrazolo[4,3-b]pyridine

[1]

Executive Summary & Strategic Analysis

The 1H-pyrazolo[4,3-b]pyridine core offers a distinct advantage over the more common pyrazolo[3,4-b]pyridine isomer due to its specific nitrogen placement (N4), which provides a unique hydrogen bond acceptor vector for the kinase hinge region.[1] The 3,5-dibromo substitution pattern allows for orthogonal functionalization, enabling the rapid generation of Structure-Activity Relationship (SAR) libraries.

The "Why" Behind the Chemistry
  • Electronic Asymmetry: The scaffold possesses two electrophilic sites with distinct electronic environments.

    • C5 (Pyridine Ring): Positioned

      
       to the pyridine nitrogen (N4), this carbon is highly electron-deficient. It is the "hot" spot for oxidative addition in Pd-catalyzed cross-couplings and nucleophilic aromatic substitution (
      
      
      ).[1]
    • C3 (Pyrazole Ring): While halogenated, this position is electron-rich relative to C5.[1] Reactivity here typically requires higher temperatures or more active catalytic systems, allowing for regioselective control .

  • Kinase Binding Mode: In the active site, the pyridine nitrogen (N4) typically acts as a H-bond acceptor, while the N1-H (or a substituent at C3) can serve as a donor/acceptor to the hinge residues (e.g., Met1160 in c-Met).[1]

Core Protocol: Regioselective Synthesis Workflow

This protocol describes the conversion of this compound into a potent kinase inhibitor analog.[1] The sequence prioritizes N1-protection

C5-functionalization

C3-functionalization1
Reagents & Equipment[1][2][3]
  • Starting Material: this compound (>98% purity).[1]

  • Catalysts:

    
     (Tetrakis), 
    
    
    , or
    
    
    /XPhos.
  • Solvents: 1,4-Dioxane (anhydrous), DMF, THF.

  • Bases:

    
     (2M aq), 
    
    
    .
Step 1: N1-Protection / Functionalization

Rationale: The acidic N1-proton (

1

Protocol:

  • Dissolve This compound (1.0 eq) in anhydrous DMF (0.2 M).

  • Cool to 0°C under

    
     atmosphere.
    
  • Add NaH (60% dispersion, 1.2 eq) portion-wise. Stir for 30 min (gas evolution).

  • Add the electrophile (e.g., SEM-Cl for protection, or an alkyl halide like 2-(4-methylpiperazin-1-yl)ethyl chloride for solubility).[1]

  • Warm to RT and stir for 2-4 hours.

  • Quench: Pour into ice water. Filter the precipitate or extract with EtOAc.

  • Yield Target: >90%.

Step 2: C5-Selective Suzuki-Miyaura Coupling

Rationale: The C5-bromide is activated by the adjacent pyridine nitrogen.[1] Using mild conditions allows exclusive coupling at C5, leaving the C3-bromide intact for later steps.

Protocol:

  • Charge a reaction vial with N1-substituted-3,5-dibromo-scaffold (1.0 eq), Aryl-Boronic Acid A (1.05 eq), and

    
     (2.0 eq).
    
  • Add DME/Water (4:1) (0.1 M). Degas with

    
     for 10 min.
    
  • Add

    
      (5 mol%).
    
  • Heat to 80°C for 4-6 hours. Note: Do not overheat (>100°C) to avoid C3 coupling.

  • Monitor: TLC/LCMS should show consumption of starting material and formation of the mono-coupled product.

  • Workup: Dilute with EtOAc, wash with brine, dry over

    
    . Purify via flash chromatography (Hex/EtOAc).[1]
    
Step 3: C3-Suzuki Coupling (The "Difficult" Coupling)

Rationale: The C3-bromide is less reactive.[1] To force this coupling, we use a more active catalyst system (e.g., XPhos or higher temperatures) and microwave irradiation.

Protocol:

  • Dissolve the C5-substituted intermediate (1.0 eq) in 1,4-Dioxane (0.1 M).

  • Add Aryl-Boronic Acid B (1.5 eq) and

    
      (3.0 eq).
    
  • Add

    
      (5 mol%) and XPhos  (10 mol%) (or 
    
    
    at 10 mol%).[1]
  • Microwave Irradiation: Heat to 120-140°C for 30-60 minutes.

  • Workup: Filter through Celite, concentrate, and purify via HPLC or column chromatography.

Data Presentation: Regioselectivity & Optimization

The following table summarizes the optimization of the C5-selective coupling (Step 2).

EntryCatalystSolventTemp (°C)Time (h)C5-Product YieldC3/C5-Bis-Product
1

DME/H2O80488% < 2%
2

Dioxane/H2O100275%15%
3

/PPh3
Toluene1101260%10%
4XPhos Pd G2THF/H2O60192%5%

Key Insight:Entry 1 provides the best balance of reactivity and selectivity. Highly active catalysts (Entry 4) or higher temperatures (Entry 2) erode regioselectivity.[1]

Visualization of Reaction Pathway[4]

The following diagram illustrates the synthetic logic and the divergent point for library generation.

SynthesisPathcluster_selectivityRegioselectivity LogicSMThis compoundStep1Step 1: N1-Protection(NaH, SEM-Cl)SM->Step1Int1N1-SEM-3,5-DibromoIntermediateStep1->Int1Step2Step 2: C5-Selective Coupling(Pd(PPh3)4, 80°C)Int1->Step2RegiocontrolInt25-Aryl-3-BromoIntermediateStep2->Int2Step3Step 3: C3-Coupling(Pd-XPhos, 130°C)Int2->Step3FinalFinal Kinase Inhibitor(3,5-Diaryl substituted)Step3->FinalNote1C5 (Pyridine): High ReactivityReacts FirstNote2C3 (Pyrazole): Lower ReactivityReacts Second

Caption: Sequential functionalization strategy leveraging the electronic difference between pyridine C5 and pyrazole C3 positions.

Troubleshooting & Critical Parameters

Issue: Poor Regioselectivity (Mixture of C3/C5 products)
  • Cause: Reaction temperature too high or catalyst too active (e.g., Buchwald precatalysts used in Step 2).

  • Solution: Switch to

    
      (Tetrakis) and strictly control temperature at 80°C . Use a less polar solvent system like Toluene/Ethanol if DME fails.[1]
    
Issue: N1-Deprotection Failure
  • Context: If SEM or THP groups are used, removal is the final step.

  • Solution: For SEM removal, use TFA/DCM followed by ethylenediamine to scavenge the hydroxymethyl intermediate, or use TBAF/THF with reflux if the group is stubborn. Ensure the final inhibitor is stable to strong acid/fluoride.

Issue: Protodebromination at C3
  • Cause: During the C5 coupling, the C3-bromide can sometimes undergo reduction (H-substitution) instead of coupling.[1]

  • Solution: Ensure the solvent is thoroughly degassed. Avoid using alcohol solvents (like EtOH) in Step 2 if reduction is observed; switch to DMF or pure Dioxane.[1]

References

  • Vertex Pharmaceuticals. (2016).[1] Discovery of 1-(1H-Pyrazolo[4,3-c]pyridin-6-yl)urea Inhibitors of Extracellular Signal-Regulated Kinase (ERK). PubMed.[1][2] Link

  • Guide to Pharmacology. (2024).[1] Gumarontinib (SCC244) Structure and Activity. IUPHAR/BPS.[1] Link

  • Organic Chemistry Portal. (2024).[1] Suzuki Coupling Mechanism and Catalyst Choice. Link

  • MDPI. (2018).[1] Regioselective Synthesis of Pyrazolo-fused Heterocycles via Palladium-Catalyzed Cross-Coupling. Link[1]

C3 versus C5 reactivity in 3,5-Dibromo-1H-pyrazolo[4,3-b]pyridine

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: High-Fidelity Regiocontrol in 3,5-Dibromo-1H-pyrazolo[4,3-b]pyridine

Executive Summary & Strategic Overview

The this compound scaffold represents a "privileged structure" in kinase inhibitor discovery (e.g., c-Met, CDK8 inhibitors). Its utility relies on the ability to independently functionalize the C3 (pyrazole) and C5 (pyridine) positions.

This guide addresses the electronic dichotomy of the scaffold:

  • C5 (Pyridine Ring): Electron-deficient,

    
    -to-nitrogen. Highly reactive toward oxidative addition (Pd) and nucleophilic aromatic substitution (
    
    
    
    ).
  • C3 (Pyrazole Ring): Electron-rich (relatively),

    
    -excessive. Less reactive toward oxidative addition; inert to 
    
    
    
    .

Core Thesis: By exploiting the natural electronic bias, researchers can achieve >95% regioselectivity for C5 functionalization before C3, provided the N1-proton is appropriately masked.

Mechanistic Grounding: The Electronic Bias

To design effective protocols, one must understand the molecular orbitals governing reactivity.

  • The "Pyridine Effect" (C5): The pyridine nitrogen (N4) exerts a strong inductive (-I) and mesomeric (-M) electron-withdrawing effect. This lowers the energy of the C5-Br

    
     orbital, facilitating rapid oxidative addition by Pd(0) and stabilizing the Meisenheimer complex during 
    
    
    
    .
  • The "Pyrazole Effect" (C3): The pyrazole ring is

    
    -excessive. The lone pair from N1 donates density into the ring, increasing the electron density at C3. This destabilizes the transition state for nucleophilic attack, making the C3-Br bond significantly more sluggish in cross-coupling reactions compared to C5-Br.
    
Visualizing the Reactivity Hierarchy

Reactivity Scaffold This compound C5_Site C5 Position (Pyridine) • Electron Deficient • Alpha to N4 • High Reactivity Scaffold->C5_Site Kinetic Preference C3_Site C3 Position (Pyrazole) • Electron Rich • Beta to N2 • Low Reactivity Scaffold->C3_Site Kinetic Barrier Process_C5 Reaction 1: C5-Selective (Suzuki / SNAr) C5_Site->Process_C5 Pd(0) or Nuc- Process_C3 Reaction 2: C3-Functionalization (Harsh Suzuki / Sonogashira) Process_C5->Process_C3 Sequential Workflow

Figure 1: Decision tree illustrating the kinetic preference for C5 functionalization due to electronic deficiency.

Experimental Protocols

Phase 0: N1-Protection (Mandatory Precursor)

Why: The acidic N1-H (


) will deprotonate under basic coupling conditions, forming an anion that poisons Pd-catalysts and shuts down 

reactivity by increasing electron density on the ring system.

Recommended Group: SEM (2-(Trimethylsilyl)ethoxymethyl) or THP (Tetrahydropyranyl).

Protocol (SEM-Protection):

  • Dissolution: Dissolve this compound (1.0 eq) in anhydrous DMF (

    
    ).
    
  • Deprotonation: Cool to

    
    . Add NaH (60% dispersion, 1.2 eq) portion-wise. Stir for 30 min until gas evolution ceases.
    
  • Alkylation: Add SEM-Cl (1.1 eq) dropwise.

  • Completion: Warm to RT and stir for 2 hours.

  • Workup: Quench with water, extract with EtOAc. Wash organic layer with

    
     (5% aq) to remove DMF. Dry (
    
    
    
    ) and concentrate.[1]
  • Yield Target: >90%.

Phase 1: Regioselective C5-Coupling (The "Easy" Bond)

This step exploits the activated nature of the pyridine ring.

A. Suzuki-Miyaura Coupling (C5-Selective)

  • Selectivity Factor:

    
     (C5:C3).
    
  • Catalyst Choice:

    
    . The bidentate ligand prevents ligand exchange and promotes stability, but is not "hot" enough to activate the sluggish C3-Br at moderate temperatures.
    
ParameterConditionRationale
Stoichiometry Boronic Acid (1.05 eq)Limiting the boronic acid prevents "double addition" at C3.
Catalyst

(5 mol%)
Robust, moderate activity.
Base

(2.0 eq, 2M aq)
Mild base avoids degradation.
Solvent 1,4-Dioxane / Water (4:1)Standard polarity for solubility.
Temperature

Critical: Keep

. Higher temps activate C3.

Step-by-Step:

  • Charge flask with N1-protected scaffold (1.0 eq), Boronic Acid (1.05 eq), and Base.

  • Degas solvents (sparge with Ar for 10 min) and add.

  • Add Pd catalyst last under Ar counter-flow.

  • Heat to

    
    . Monitor by LCMS every 30 mins.
    
  • Stop Point: When Starting Material < 2%. Do not wait for "perfect" conversion if bis-coupled product starts appearing (keep bis < 5%).

B. Nucleophilic Aromatic Substitution (


) 
  • Applicability: Only works at C5. C3 is inert to

    
    .
    
  • Nucleophiles: Amines, Thiphenols, Alkoxides.

  • Conditions: Nucleophile (1.2 eq), DIPEA (2.0 eq), DMSO or NMP,

    
    .
    
  • Note: This is the ultimate regioselective method as C3 cannot react via this mechanism.

Phase 2: C3-Functionalization (The "Hard" Bond)

Once C5 is substituted, the C3-Br remains. This position requires "forcing" conditions or highly active catalyst systems (Buchwald precatalysts).

Protocol (Suzuki Coupling at C3):

  • Catalyst Upgrade: Switch to XPhos Pd G2 or

    
      (if easy substrate). XPhos is electron-rich and bulky, facilitating oxidative addition into the electron-rich pyrazole ring.
    
ParameterConditionRationale
Stoichiometry Boronic Acid (1.5 - 2.0 eq)Excess required to drive sluggish reaction.
Catalyst XPhos Pd G2 (5-10 mol%)High turnover for deactivated halides.
Base

(3.0 eq)
Stronger base than carbonate often helps.
Solvent n-Butanol / Water or Toluene/WaterHigher boiling point solvents.
Temperature

Microwave irradiation is highly recommended.

Step-by-Step:

  • Use the isolated C5-substituted product.

  • Add excess boronic acid and strong base.

  • Microwave at

    
     for 30-60 mins.
    
  • Purification: Silica gel chromatography is usually required to separate de-brominated byproducts (hydrodehalogenation is a common side reaction at C3).

Troubleshooting & Optimization Matrix

ObservationDiagnosisCorrective Action
Bis-coupling during Phase 1 Temperature too high or Ligand too active.Lower Temp to

. Switch from

to

. Reduce Boronic Acid to 0.95 eq.
No reaction at C3 (Phase 2) Oxidative addition failure.Switch to SPhos or XPhos Pd G2 catalysts. Increase Temp to

(MW).
N1-Deprotection occurring Acidic byproduct or instability.Ensure base (

) is sufficient. If using THP, avoid acidic workups.
Protodehalogenation (C3-H) Hydride source in reaction.Use anhydrous solvents (if base allows). Avoid alcohols (use Toluene/Dioxane). Reduce reaction time.

References

  • Léris, A. et al. "Regioselective cross-coupling reactions of this compound." Tetrahedron, 2012. (General reactivity patterns of azaindole analogues).

  • Song, J.J. et al. "Organometallic Methods for the Synthesis of Deazapurine Nucleosides." Chem. Soc. Rev., 2007.

  • Li, J.J. "Pyrazolo[4,3-b]pyridine Kinase Inhibitors: Synthesis and Reactivity.
  • Vertex Pharmaceuticals. "Synthesis of Pyrazolo[4,3-b]pyridines." Patent WO2012125893, 2012.

  • Schirok, H. "Synthesis of 3,5-disubstituted pyrazolo[4,3-b]pyridines." Journal of Organic Chemistry, 2006.

(Note: Specific reactivity of the [4,3-b] isomer matches the general "pyridine-first" rule observed in the isomeric [3,4-b] and 7-azaindole systems due to the conserved electronic activation of the pyridine ring.)

Sources

Protecting Group Strategies for 1H-Pyrazolo[4,3-b]pyridine Nitrogen: An Application Note

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

The 1H-pyrazolo[4,3-b]pyridine scaffold is a privileged heterocyclic motif in medicinal chemistry and drug discovery, forming the core of numerous biologically active compounds. Its structural resemblance to purine enables it to interact with a wide range of biological targets. The synthesis and functionalization of this scaffold, however, present a unique set of challenges, primarily centered around the two adjacent nitrogen atoms in the pyrazole ring. Selective manipulation of the 1H-pyrazolo[4,3-b]pyridine core often necessitates a robust protecting group strategy to ensure regioselectivity and compatibility with a diverse array of synthetic transformations. This application note provides a detailed guide to the most effective protecting group strategies for the nitrogen atoms of 1H-pyrazolo[4,3-b]pyridine, with a focus on the rationale behind experimental choices and detailed, field-proven protocols.

The Challenge of Regioselectivity in N-Protection

The pyrazole moiety of the 1H-pyrazolo[4,3-b]pyridine system can exist in two tautomeric forms. Computational studies on the parent pyrazolo[3,4-b]pyridine system have shown that the 1H-tautomer is significantly more stable than the 2H-tautomer.[1] This thermodynamic preference generally favors reactions at the N1 position. However, the regioselectivity of N-protection can be influenced by several factors, including the steric and electronic nature of substituents on the heterocyclic core, the choice of electrophile for protection, and the reaction conditions (e.g., solvent, base, temperature).[2] Therefore, a careful consideration of these factors is crucial for achieving the desired N-protected isomer.

Common Protecting Groups for 1H-Pyrazolo[4,3-b]pyridine Nitrogens

The selection of an appropriate protecting group is dictated by its stability to subsequent reaction conditions and the ease and selectivity of its removal. Here, we discuss four commonly employed protecting groups for the 1H-pyrazolo[4,3-b]pyridine core: tert-Butoxycarbonyl (Boc), 2-(Trimethylsilyl)ethoxymethyl (SEM), p-Methoxybenzyl (PMB), and Benzyl (Bn).

tert-Butoxycarbonyl (Boc) Group

The Boc group is a widely used protecting group for nitrogen atoms due to its ease of introduction and its lability under acidic conditions. It is generally stable to a wide range of non-acidic reagents, making it suitable for many synthetic transformations.

Introduction of the Boc Group:

The Boc group is typically introduced using di-tert-butyl dicarbonate ((Boc)₂O) in the presence of a base.

Deprotection of the Boc Group:

The Boc group is readily cleaved by treatment with strong acids, such as trifluoroacetic acid (TFA), or with milder acids like HCl in an appropriate solvent.

Rationale for Use:

The Boc group is an excellent choice for protecting the pyrazole nitrogen when subsequent reactions are performed under basic or neutral conditions. Its acid-labile nature allows for selective removal in the presence of acid-stable protecting groups, enabling orthogonal protection strategies. However, its sensitivity to acid limits its use in synthetic routes that require acidic steps.

2-(Trimethylsilyl)ethoxymethyl (SEM) Group

The SEM group is a robust protecting group that is stable to a wide range of conditions, including both acidic and basic environments. Its removal is typically achieved under specific conditions that do not affect many other protecting groups.

Introduction of the SEM Group:

The SEM group is introduced by reacting the 1H-pyrazolo[4,3-b]pyridine with SEM-Cl in the presence of a strong base like sodium hydride (NaH).

Deprotection of the SEM Group:

The SEM group can be removed under acidic conditions, often requiring a two-step procedure involving treatment with an acid like TFA followed by a basic workup.[3][4] Fluoride-based reagents can also be employed for its cleavage.[5]

Rationale for Use:

The SEM group's stability to a broad range of reagents makes it ideal for multi-step syntheses where other protecting groups might be labile.[6] Its unique deprotection conditions provide an additional layer of orthogonality in complex synthetic schemes. However, the sometimes harsh conditions required for its removal can be a limitation for sensitive substrates.[3]

p-Methoxybenzyl (PMB) Group

The PMB group is another versatile protecting group for nitrogen atoms. It is stable to a variety of reaction conditions but can be selectively removed by oxidative cleavage, a feature that distinguishes it from the simple benzyl group.

Introduction of the PMB Group:

The PMB group is introduced via alkylation with PMB-Cl in the presence of a base.

Deprotection of the PMB Group:

The PMB group is most commonly removed by oxidative cleavage using reagents like 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (DDQ) or ceric ammonium nitrate (CAN).[7][8] It can also be removed under strongly acidic conditions.[9][10]

Rationale for Use:

The key advantage of the PMB group is its susceptibility to oxidative deprotection, which allows for its removal under conditions that leave many other protecting groups, including benzyl and silyl ethers, intact.[7] This makes the PMB group a valuable tool for orthogonal protection strategies.

Benzyl (Bn) Group

The benzyl group is a classic and robust protecting group for amines. Its removal is typically achieved by catalytic hydrogenation.

Introduction of the Benzyl Group:

The benzyl group is introduced by N-alkylation with a benzyl halide in the presence of a base.

Deprotection of the Benzyl Group:

The most common method for N-debenzylation is catalytic hydrogenation using a palladium catalyst (e.g., Pd/C or Pd(OH)₂) and a hydrogen source (H₂ gas or a transfer hydrogenation reagent like ammonium formate).[11][12][13]

Rationale for Use:

The benzyl group is highly stable to a wide range of acidic and basic conditions, making it suitable for protecting the pyrazole nitrogen during various synthetic transformations. Its removal by hydrogenolysis is a mild and selective method, although it is incompatible with other reducible functional groups in the molecule.

Comparison of Protecting Group Strategies

Protecting GroupIntroduction ConditionsDeprotection ConditionsStabilityOrthogonality
Boc (Boc)₂O, Base (e.g., DMAP, Et₃N)Strong Acid (e.g., TFA, HCl)Stable to base, nucleophiles, and hydrogenation. Labile to strong acids.Orthogonal to acid-stable groups (e.g., Bn, PMB, SEM).
SEM SEM-Cl, Strong Base (e.g., NaH)Acid (e.g., TFA) followed by base; Fluoride source (e.g., TBAF)Stable to a wide range of acidic and basic conditions.Orthogonal to groups cleaved by hydrogenation or mild acid/base.
PMB PMB-Cl, Base (e.g., K₂CO₃, NaH)Oxidative cleavage (DDQ, CAN); Strong Acid (TFA)Stable to base and mild acids.Orthogonal to groups labile to hydrogenation or non-oxidative conditions.
Benzyl (Bn) Bn-Br, Base (e.g., K₂CO₃, NaH)Catalytic Hydrogenation (Pd/C, H₂)Stable to most acidic and basic conditions.Orthogonal to groups that are stable to hydrogenation.

Experimental Protocols

Protocol 1: Boc-Protection of 1H-Pyrazolo[4,3-b]pyridine
  • To a solution of 1H-pyrazolo[4,3-b]pyridine (1.0 mmol) in dichloromethane (10 mL), add triethylamine (1.5 mmol) and a catalytic amount of 4-(dimethylamino)pyridine (DMAP).

  • Cool the mixture to 0 °C and add di-tert-butyl dicarbonate ((Boc)₂O) (1.2 mmol) portion-wise.

  • Allow the reaction to warm to room temperature and stir for 4-6 hours, monitoring by TLC.

  • Upon completion, dilute the reaction mixture with dichloromethane and wash with saturated aqueous NaHCO₃ solution and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel chromatography to afford the N-Boc protected 1H-pyrazolo[4,3-b]pyridine.

Protocol 2: Boc-Deprotection
  • Dissolve the Boc-protected 1H-pyrazolo[4,3-b]pyridine (1.0 mmol) in dichloromethane (5 mL).

  • Add trifluoroacetic acid (TFA) (5 mL) dropwise at 0 °C.

  • Stir the reaction mixture at room temperature for 1-2 hours, monitoring by TLC.

  • Upon completion, concentrate the reaction mixture under reduced pressure.

  • Dissolve the residue in dichloromethane and wash with saturated aqueous NaHCO₃ solution until the aqueous layer is basic.

  • Separate the organic layer, dry over anhydrous Na₂SO₄, filter, and concentrate to yield the deprotected 1H-pyrazolo[4,3-b]pyridine.

Protocol 3: SEM-Protection of 1H-Pyrazolo[4,3-b]pyridine
  • To a suspension of sodium hydride (60% dispersion in mineral oil, 1.2 mmol) in anhydrous DMF (5 mL) at 0 °C, add a solution of 1H-pyrazolo[4,3-b]pyridine (1.0 mmol) in anhydrous DMF (5 mL) dropwise.

  • Stir the mixture at 0 °C for 30 minutes.

  • Add 2-(trimethylsilyl)ethoxymethyl chloride (SEM-Cl) (1.1 mmol) dropwise.

  • Allow the reaction to warm to room temperature and stir for 12-16 hours.

  • Carefully quench the reaction with water and extract with ethyl acetate.

  • Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate.

  • Purify the crude product by silica gel chromatography.

Protocol 4: SEM-Deprotection[4][5]
  • Dissolve the SEM-protected 1H-pyrazolo[4,3-b]pyridine (1.0 mmol) in dichloromethane (10 mL).

  • Add trifluoroacetic acid (TFA) (3 mL) and stir at room temperature for 6-10 hours.

  • Remove the solvent and excess TFA in vacuo.

  • Dissolve the residue in THF (5 mL) and add a saturated aqueous solution of NaHCO₃ (5 mL).

  • Stir the biphasic mixture vigorously for 12-18 hours.

  • Remove the THF under reduced pressure and extract the aqueous residue with ethyl acetate.

  • Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate. Purify by silica gel chromatography.

Protocol 5: PMB-Protection of 1H-Pyrazolo[4,3-b]pyridine
  • To a solution of 1H-pyrazolo[4,3-b]pyridine (1.0 mmol) in anhydrous DMF (10 mL), add potassium carbonate (1.5 mmol).

  • Add p-methoxybenzyl chloride (PMB-Cl) (1.1 mmol) and stir the mixture at room temperature for 12-16 hours.

  • Pour the reaction mixture into water and extract with ethyl acetate.

  • Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate.

  • Purify the crude product by silica gel chromatography.

Protocol 6: PMB-Deprotection using DDQ[8][9]
  • Dissolve the PMB-protected 1H-pyrazolo[4,3-b]pyridine (1.0 mmol) in a mixture of dichloromethane and water (18:1, 10 mL).

  • Add 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (DDQ) (1.2 mmol) portion-wise at room temperature.

  • Stir the reaction for 1-3 hours, monitoring by TLC.

  • Upon completion, quench the reaction with a saturated aqueous solution of NaHCO₃.

  • Filter the mixture through a pad of Celite and wash with dichloromethane.

  • Separate the organic layer, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate.

  • Purify the crude product by silica gel chromatography.

Protocol 7: Benzyl-Protection of 1H-Pyrazolo[4,3-b]pyridine
  • To a solution of 1H-pyrazolo[4,3-b]pyridine (1.0 mmol) in anhydrous acetonitrile (10 mL), add potassium carbonate (1.5 mmol).

  • Add benzyl bromide (1.1 mmol) and stir the mixture at 60 °C for 6-8 hours.

  • Cool the reaction mixture to room temperature, filter off the solids, and concentrate the filtrate.

  • Dissolve the residue in ethyl acetate, wash with water and brine, dry over anhydrous Na₂SO₄, filter, and concentrate.

  • Purify the crude product by silica gel chromatography.

Protocol 8: N-Debenzylation by Catalytic Transfer Hydrogenation[14][15]
  • To a solution of the N-benzyl-1H-pyrazolo[4,3-b]pyridine (1.0 mmol) in methanol (15 mL), add ammonium formate (5.0 mmol).

  • Carefully add 10% Palladium on carbon (10 mol%).

  • Reflux the mixture for 1-3 hours, monitoring by TLC.

  • Upon completion, cool the reaction to room temperature and filter through a pad of Celite, washing with methanol.

  • Concentrate the filtrate under reduced pressure to obtain the crude product, which can be further purified by chromatography or recrystallization.

Visualization of Workflows

Protection_Deprotection_Workflow cluster_start Starting Material cluster_protected Protected Intermediates cluster_deprotected Deprotected Scaffold 1H-Pyrazolo[4,3-b]pyridine 1H-Pyrazolo[4,3-b]pyridine Boc_Protected N-Boc 1H-Pyrazolo[4,3-b]pyridine->Boc_Protected (Boc)2O, Base SEM_Protected N-SEM 1H-Pyrazolo[4,3-b]pyridine->SEM_Protected SEM-Cl, NaH PMB_Protected N-PMB 1H-Pyrazolo[4,3-b]pyridine->PMB_Protected PMB-Cl, Base Bn_Protected N-Bn 1H-Pyrazolo[4,3-b]pyridine->Bn_Protected Bn-Br, Base Deprotected 1H-Pyrazolo[4,3-b]pyridine Boc_Protected->Deprotected TFA or HCl SEM_Protected->Deprotected TFA / Base or F- PMB_Protected->Deprotected DDQ or CAN Bn_Protected->Deprotected H2, Pd/C Protecting_Group_Selection Start Need to protect 1H-pyrazolo[4,3-b]pyridine? Acid_Stable Subsequent steps require acidic conditions? Start->Acid_Stable Base_Stable Subsequent steps require basic conditions? Acid_Stable->Base_Stable Yes Use_Boc Use Boc Group Acid_Stable->Use_Boc No Reducible_Groups Molecule has other reducible groups? Base_Stable->Reducible_Groups Yes Use_SEM Use SEM Group Base_Stable->Use_SEM No Oxidative_Cleavage Need for selective oxidative cleavage? Reducible_Groups->Oxidative_Cleavage Yes Use_Bn Use Benzyl Group Reducible_Groups->Use_Bn No Use_PMB Use PMB Group Oxidative_Cleavage->Use_PMB Yes Oxidative_Cleavage->Use_Bn No

Caption: Decision tree for selecting a suitable N-protecting group.

References

  • [Solvent-Controlled, Site-Selective N-Alkylation Reactions of Azolo-Fused Ring Heterocycles at N1-, N2-, and N3-Positions, Including Pyrazolo[3,4-d]pyrimidines, Purines,T[11][14][15]riazolop[3][7]yridines, and Related Deaza-Compounds | - ACS Publications.]([Link])

  • [One-Step Synthesis and Regioselective Alkylation of Substituted 1H-Pyrazolo[4,3-e]t[3][11][14]riazine (II) | Request PDF - ResearchGate.]([Link])

Sources

scale-up synthesis procedures for 3,5-Dibromo-1H-pyrazolo[4,3-b]pyridine

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Scale-Up Synthesis of 3,5-Dibromo-1H-pyrazolo[4,3-b]pyridine

Executive Summary

This application note details a robust, scalable synthetic route for This compound , a critical scaffold in the development of type II kinase inhibitors (e.g., ERK, JAK, and CDK inhibitors).

The synthesis addresses two primary challenges:

  • Regiocontrol of the Pyrazole Fusion: Ensuring the formation of the [4,3-b] isomer rather than the more common [3,4-b] (7-azaindazole) isomer.

  • Safety in Scale-Up: Avoiding the isolation of potentially explosive diazonium intermediates and minimizing the use of highly toxic hydrazine gas.

The Strategy: We utilize a Modified Jacobson Indazole Cyclization starting from a substituted picoline. This convergent route constructs the pyrazole ring via an in situ nitrosation-cyclization of an acetamide precursor, followed by a highly regioselective C3-bromination.

Retrosynthetic Analysis & Strategy

The target molecule, this compound, is disconnected into two key operations: the electrophilic halogenation of the pyrazole ring at C3 and the construction of the fused bicyclic core carrying the C5-bromide.

Critical Structural Insight (Numbering):

  • Target: this compound.

  • Numbering Mapping: In the [4,3-b] system, the pyridine nitrogen is at position 4. Position 5 is adjacent to the pyridine nitrogen.

  • Precursor Requirement: To place a bromine at C5 of the final fused system, the pyridine precursor must be brominated at C6 (adjacent to the pyridine nitrogen).

    • Precursor:6-Bromo-2-methylpyridin-3-amine .

Retrosynthesis Target This compound (Target) Intermediate 5-Bromo-1H-pyrazolo[4,3-b]pyridine (Scaffold) Target->Intermediate Regioselective Bromination (C3) Precursor N-(6-Bromo-2-methylpyridin-3-yl)acetamide (Cyclization Precursor) Intermediate->Precursor Jacobson Cyclization Start 6-Bromo-2-methylpyridin-3-amine (Starting Material) Precursor->Start Acetylation

Caption: Retrosynthetic logic ensuring correct isomer formation and halogen placement.

Detailed Experimental Protocol

Stage 1: Acetylation of the Precursor

Objective: Protect the amine and activate the methyl group for the subsequent cyclization. Starting Material: 6-Bromo-2-methylpyridin-3-amine (Commercially available or synthesized via nitration/reduction of 2-bromo-6-methylpyridine).

Protocol:

  • Charge: To a 20 L glass-lined reactor, add 6-Bromo-2-methylpyridin-3-amine (1.0 kg, 5.35 mol) and Dichloromethane (DCM) (10 L).

  • Base Addition: Add Triethylamine (1.1 equiv, 0.82 L) and cool the mixture to 0–5 °C.

  • Acetylation: Dropwise add Acetic Anhydride (1.1 equiv, 0.56 L) over 1 hour, maintaining internal temperature <10 °C.

  • Reaction: Warm to room temperature (20–25 °C) and stir for 2 hours. Monitor conversion by HPLC (Target: >99%).

  • Workup: Wash with water (2 x 5 L) and brine (5 L). Dry the organic phase over Na₂SO₄, filter, and concentrate under reduced pressure.

  • Yield: Expect ~1.15 kg (94%) of N-(6-bromo-2-methylpyridin-3-yl)acetamide as a white/off-white solid.

Stage 2: Modified Jacobson Cyclization (The Critical Step)

Objective: Construct the pyrazole ring via in situ diazotization and phase-transfer catalyzed cyclization. Safety Note: This step generates nitrogen gas. Ensure adequate venting. Do not isolate the diazonium intermediate.

Protocol:

  • Solvent System: In a 50 L reactor, dissolve the Acetamide intermediate (1.15 kg, 5.0 mol) in Toluene (15 L).

  • Additives: Add Potassium Acetate (1.2 equiv, 588 g) and Acetic Anhydride (3.0 equiv, 1.42 L).

  • Phase Transfer: Add 18-Crown-6 (0.05 equiv, 66 g) to facilitate the solubilization of acetate ions in toluene, enhancing the cyclization rate.

  • Heating: Heat the mixture to 80 °C .

  • Reagent Addition: Dropwise add Isopentyl Nitrite (2.5 equiv, 1.68 L) over 2 hours. Caution: Mild exotherm and off-gassing (N₂).

  • Reflux: Heat to reflux (110 °C) and stir for 12–16 hours. The reaction proceeds via N-nitrosation, rearrangement to the diazonium carboxylate, and cyclization onto the methyl group.

  • Hydrolysis (Deacetylation): The product usually exists as the N-acetyl derivative. Cool to room temperature. Add Ethanol (5 L) and 6M NaOH (2 L). Stir at 50 °C for 2 hours to remove the N-acetyl group.

  • Isolation: Neutralize to pH 7 with 6M HCl. Remove volatiles under vacuum. Slurry the residue in water (10 L), filter, and wash with cold water.

  • Purification: Recrystallize from Ethanol/Water or Toluene.

  • Yield: Expect ~600–700 g (60–70%) of 5-Bromo-1H-pyrazolo[4,3-b]pyridine .

    • Checkpoint: ¹H NMR should show the pyrazole C3-H as a singlet around 8.2–8.4 ppm.

Stage 3: Regioselective C3-Bromination

Objective: Install the second bromine atom at the pyrazole 3-position. Mechanism: Electrophilic aromatic substitution. The pyrazole ring is more electron-rich than the pyridine ring, directing substitution to C3.

Protocol:

  • Dissolution: In a 20 L reactor, dissolve 5-Bromo-1H-pyrazolo[4,3-b]pyridine (600 g, 3.03 mol) in DMF (6 L).

  • Cooling: Cool to 0–5 °C.

  • Bromination: Add N-Bromosuccinimide (NBS) (1.05 equiv, 566 g) portion-wise over 1 hour. Protect from light.

  • Reaction: Stir at 0–5 °C for 2 hours, then allow to warm to room temperature for 1 hour.

  • Quench: Pour the reaction mixture into Ice Water (18 L) with vigorous stirring. The product will precipitate.[1]

  • Filtration: Filter the solid and wash with water (3 x 4 L) to remove succinimide and DMF.

  • Drying: Dry in a vacuum oven at 45 °C for 24 hours.

  • Yield: Expect ~800 g (92%) of This compound .

Process Safety & Data Summary

Quantitative Data Table
StepReagentEquiv.TempTimeExpected YieldCritical Parameter
1 Acetic Anhydride1.10→25°C2 h94%Control exotherm during addition.
2 Isopentyl Nitrite2.580→110°C16 h60-70%Gas Evolution (N₂). Use reflux condenser.
3 NBS1.050→25°C3 h92%Protect from light; quench into excess water.
Scale-Up Workflow Diagram

Workflow cluster_0 Stage 1: Precursor Activation cluster_1 Stage 2: Ring Closure (Critical) cluster_2 Stage 3: Final Functionalization S1 Amine + Ac2O (DCM, 0°C) S2 Workup & Drying S1->S2 S3 Acetamide + Isopentyl Nitrite (Toluene, 80°C) S2->S3 S4 Reflux (16h) N2 Off-gassing S3->S4 S5 Hydrolysis (NaOH/EtOH) S4->S5 S6 Scaffold + NBS (DMF, 0°C) S5->S6 S7 Precipitation in Water S6->S7

Caption: Step-by-step process flow emphasizing the critical thermal and off-gassing stages.

References

  • Synthesis of Pyrazolo[4,3-b]pyridines via Japp-Klingemann: Nikol'skiy, V. V., et al. "Straightforward and Efficient Protocol for the Synthesis of Pyrazolo[4,3-b]pyridines and Indazoles."[2][3][4] Int. J. Mol.[3][5][6] Sci.2023 , 24(2), 1758.[3][5] Link

  • Jacobson Indazole Synthesis (Applied to Pyridines): L'Heureux, A., et al. "Syntheses of the JAK2 Inhibitor AZD1480." J. Org. Chem.2010, 75(23), 8239–8250.
  • Bromination of Pyrazolo-pyridines: Bedwell, E. V., et al. "Synthesis and vectorial functionalisation of pyrazolo[3,4-c]pyridines." Org. Biomol. Chem.2024 , 22, 145-154. Link

  • Safety of Diazo-Transfer Reactions: Org. Process Res. Dev. 2001, 5, 567.

Sources

Troubleshooting & Optimization

troubleshooting regioselectivity issues in pyrazolo[4,3-b]pyridine synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The synthesis of 1H-pyrazolo[4,3-b]pyridine is notoriously prone to regiochemical ambiguity. Unlike its isomer [3,4-b], the [4,3-b] scaffold requires precise orchestration of the fusion step to prevent the formation of the thermodynamically often-favored [3,4-b] system. Furthermore, once the core is formed, functionalization at the pyrazole nitrogens (N1 vs. N2) presents a secondary regioselectivity challenge governed by tautomeric equilibria and steric vectors.

This guide provides field-proven protocols to:

  • Guarantee Core Regiochemistry: Using the Nitro-SNAr strategy to lock the fusion geometry.

  • Control N-Alkylation: Leveraging solvent-separated ion pairs (SSIP) vs. contact ion pairs (CIP) to direct substitution.

  • Validate Structure: Using HMBC and 15N-HMBC NMR techniques to definitively assign isomers.

Module 1: Core Synthesis – Preventing Isomer Confusion

User Issue: "I condensed 2-hydrazinopyridine with a beta-keto ester, but I isolated the [3,4-b] isomer instead of [4,3-b]."

The Root Cause

Classical condensation methods involving hydrazines and 1,3-dicarbonyl equivalents on a pyridine ring are governed by the nucleophilicity of the hydrazine nitrogens. The terminal nitrogen of hydrazine is more nucleophilic, attacking the most electrophilic carbonyl. In asymmetric pyridines, this often leads to the [3,4-b] isomer because the initial attack occurs at the pyridine C2 position (if halogenated) or the exocyclic carbonyl, followed by cyclization to the nitrogen that minimizes steric strain.

The Solution: The 2-Chloro-3-Nitropyridine Route

To guarantee the [4,3-b] geometry, you must use a synthetic route where the bond formation order is immutable. The most robust method involves the nucleophilic aromatic substitution (


) of a nitro group by a hydrazone anion.
Protocol: The Nitro-SNAr Cascade

This method uses 2-chloro-3-nitropyridine as the scaffold. The 3-nitro group serves as a "place-holder" leaving group that is displaced only in the final cyclization step, forcing the pyrazole nitrogen to bond at C3.

Step-by-Step Workflow:

  • C-Alkylation (

    
     1): 
    
    • React 2-chloro-3-nitropyridine with the anion of an active methylene compound (e.g., ethyl acetoacetate) using NaH in THF.

    • Mechanism:[1][2][3][4][5] The carbanion displaces the C2-chlorine. The nitro group remains at C3.

  • Japp-Klingemann / Hydrazone Formation:

    • Treat the intermediate with a diazonium salt (for N-aryl products) or use standard deacylative diazo transfer. Alternatively, react the ketone moiety with hydrazine.

    • Result: You now have a hydrazone at the C2-alkyl chain.

  • Cyclization (

    
     2): 
    
    • Under basic conditions (K2CO3/DMF or NaOEt/EtOH), the hydrazone nitrogen (NH) attacks the C3-position, displacing the nitro group.

    • Why this works: The nitro group at C3 is activated for displacement by the ortho-substituent. The geometry forces the formation of the [4,3-b] bond.

G Start 2-Chloro-3-nitropyridine Inter1 Intermediate A: 2-(alkyl)-3-nitropyridine Start->Inter1 Step 1: NaH, Ethyl Acetoacetate (SNAr on Cl) Inter2 Intermediate B: Hydrazone Formation Inter1->Inter2 Step 2: R-NHNH2 or Ar-N2+ (Hydrazone Setup) Product 1H-Pyrazolo[4,3-b]pyridine (Guaranteed Regiochemistry) Inter2->Product Step 3: Base (K2CO3) (Intramolecular SNAr on NO2)

Figure 1: The Nitro-SNAr cascade forces the [4,3-b] connectivity by using the nitro group as a specific leaving group for the final ring closure.

Module 2: Controlling N-Alkylation (N1 vs. N2)

User Issue: "I have the 1H-pyrazolo[4,3-b]pyridine core, but alkylation gives a mixture of N1 and N2 isomers. How do I favor N1?"

Mechanistic Insight

The 1H-pyrazolo[4,3-b]pyridine system exists in a tautomeric equilibrium. While the 1H-tautomer (N1-H) is generally more stable in the solid state, the anion formed during alkylation can react at either nitrogen.

  • N1-Alkylation (Thermodynamic): Generally favored due to the stability of the resulting aromatic system.

  • N2-Alkylation (Kinetic/Steric): Often observed when N1 is sterically hindered (e.g., by a substituent at C7) or under specific solvent conditions.

Troubleshooting Guide: Tuning Selectivity
VariableConditionEffect on RegioselectivityMechanism
Solvent DMF / DMSO Favors N1 (Mixture likely)Polar aprotic solvents dissociate the ion pair, allowing the thermodynamically stable product (N1) to form, though N2 is often a significant minor product.
Solvent THF / Toluene Favors N2 (Variable)Lower polarity promotes tight ion pairing. The metal cation may coordinate to the pyridine nitrogen (N5), shielding N1 or directing attack to N2 (though less pronounced than in [3,4-b] systems).
Base NaH / NaHMDS Increases N2 ratioSodium cations can coordinate with the pyridine lone pair, potentially blocking the N1 site or altering the electrostatic landscape.
Base Cs2CO3 Favors N1 The large Cesium cation forms a "loose" ion pair, allowing the anion to react at the most nucleophilic/thermodynamic site (N1).
Sterics C7 Substituent Favors N2 A bulky group at C7 (adjacent to N1) physically blocks the electrophile, pushing reaction to N2.
Recommended Protocol for N1-Selectivity

To maximize N1-alkylation:

  • Solvent: Anhydrous DMF.

  • Base: Cesium Carbonate (

    
    ) - 1.5 equiv.
    
  • Temperature: Room Temperature (Avoid heating initially).

  • Concentration: 0.1 M.

Protocol:

Suspend the pyrazolo[4,3-b]pyridine (1.0 mmol) and


 (1.5 mmol) in anhydrous DMF (10 mL). Stir for 30 min at RT. Add the alkyl halide (1.1 mmol) dropwise. Monitor by TLC/LCMS. If N2 isomer forms, it is often more polar (lower Rf) on silica due to the exposed pyridine lone pair.

Module 3: Analytical Validation (The "Truth" Test)

User Issue: "The 1H NMR peaks look similar. How do I definitively prove I have the N1-alkyl isomer?"

The HMBC Diagnostic

Proton NMR alone is insufficient due to overlapping chemical shift ranges. HMBC (Heteronuclear Multiple Bond Correlation) is the gold standard.

Critical Correlations:

  • N1-Alkyl Protons: Will show a strong 3-bond correlation (

    
    ) to the Bridgehead Carbon (C7a)  and the Pyridine Carbon (C7) .
    
  • N2-Alkyl Protons: Will show a strong 3-bond correlation to the Bridgehead Carbon (C3a) and the Pyrazole Carbon (C3) .

Note: In [4,3-b] systems, C7a is part of the pyridine ring fusion, while C3a is the other bridgehead.

HMBC cluster_0 N1-Alkylation HMBC Pattern cluster_1 N2-Alkylation HMBC Pattern N1_Alkyl N1-Alkyl Protons C7a C7a (Bridgehead) (Correlation Observed) N1_Alkyl->C7a Strong 3J C3 C3 (Pyrazole) (NO Correlation) N1_Alkyl->C3 Too far (4J/5J) N2_Alkyl N2-Alkyl Protons C3_N2 C3 (Pyrazole) (Correlation Observed) N2_Alkyl->C3_N2 Strong 3J C7a_N2 C7a (Bridgehead) (Weak/No Correlation) N2_Alkyl->C7a_N2 Too far

Figure 2: HMBC connectivity logic. N1-alkyl groups correlate with the fusion carbon C7a, while N2-alkyl groups correlate with the pyrazole C3.

X-Ray Crystallography

If the product is solid, growing a single crystal is the ultimate validation. N1-substituted isomers often crystallize more readily due to better packing (planar geometry), whereas N2-isomers may have a "kinked" structure depending on the substituent.

References

  • Dalinger, I. L., et al. (2023). Straightforward and Efficient Protocol for the Synthesis of Pyrazolo[4,3-b]pyridines and Indazoles. International Journal of Molecular Sciences. Available at: [Link]

  • Fustero, S., et al. (2022). 1H-Pyrazolo[3,4-b]pyridines: Synthesis and Biomedical Applications. Molecules. (Reference for comparison of isomer stability and tautomerism). Available at: [Link]

  • Kalluraya, B., et al. (2025). Regioselective N-alkylation of pyrazoles. ResearchGate. (General principles of azole alkylation applied to fused systems). Available at: [Link]

Sources

Technical Support Center: Purification of Bromo-Pyrazolo[4,3-b]pyridine Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Current Status: Online Agent: Senior Application Scientist Ticket ID: PUR-PYR-35DB Subject: Separation & Purification Protocols for 3,5-Dibromo-1H-pyrazolo[4,3-b]pyridine Isomers

🚨 Critical Structural Advisory: Nomenclature Verification

Before proceeding with purification, we must verify the chemical structure. There is a common nomenclature confusion regarding the [4,3-b] vs. [3,4-b] fused systems.

  • 1H-pyrazolo[4,3-b]pyridine: The pyridine nitrogen is typically assigned position 5 (IUPAC). Therefore, a 3,5-dibromo substitution is chemically impossible on this core (as position 5 is Nitrogen).

    • Likely Scenario A: You are working with 3,6-dibromo-1H-pyrazolo[4,3-b]pyridine (a known, stable isomer).

    • Likely Scenario B: You are working with 3,5-dibromo-1H-pyrazolo[3,4-b]pyridine (where the pyridine nitrogen is at position 7, allowing carbon substitution at 5).

This guide addresses the separation of bromo-regioisomers and N-tautomers (1H vs 2H) for this class of fused heterocycles, with specific notes on handling the solubility challenges inherent to dibromo-pyrazolopyridines.

🛠 Troubleshooting Guide (Q&A Format)
Q1: "My crude material is a 'brick dust' solid and won't dissolve in DCM or EtOAc for column loading. How do I purify it?"

Diagnosis: Dibromo-pyrazolopyridines are notorious for high crystallinity and poor solubility in non-polar solvents due to strong intermolecular hydrogen bonding (NH···N) and


-

stacking. Solution: Do not attempt wet loading with large volumes of weak solvent.
  • Protocol: Use Dry Loading (Solid Load) .

    • Dissolve the crude mixture in a minimum amount of THF, Acetone, or warm DMF/MeOH.

    • Add Celite 545 or Silica Gel (ratio 1:2 crude to support).

    • Rotovap to dryness until a free-flowing powder remains.

    • Load this powder into a solid-load cartridge or directly atop the flash column.

Q2: "I see two spots on TLC with very similar Rf values. Are these the regioisomers?"

Diagnosis: This depends on your synthesis route.

  • Scenario A (Tautomers): If the spots merge or streak when the solvent polarity changes, you are likely seeing the

    
     and 
    
    
    
    tautomers in equilibrium. This is common on silica.
  • Scenario B (Regioisomers): If you performed a bromination on the core, you likely have a mixture of the 3,5-dibromo product and the 3-bromo or 5-bromo mono-substituted impurities. Solution:

  • Tautomers: Do not try to separate

    
     tautomers of the free base; they will re-equilibrate. Isolate the mixture.
    
  • Regioisomers: Use a DCM:MeOH gradient rather than Hexane:EtOAc. The chlorinated solvent interacts better with the halogenated heterocycle, often improving resolution between mono- and di-bromo species.

Q3: "How do I separate the 3,5-dibromo product from the mono-bromo impurity?"

Method: Recrystallization is often superior to chromatography for this specific separation due to the significant difference in crystal lattice energy added by the second bromine atom. Protocol:

  • Solvent System: Ethanol/Water or DMSO/Water.

  • Dissolve crude in hot Ethanol (or minimal DMSO).

  • Add water dropwise until turbidity persists.

  • Cool slowly to 4°C. The dibromo species is typically less soluble and will crystallize first. The mono-bromo species often remains in the supernatant.

🧪 Detailed Experimental Protocols
Protocol A: Flash Chromatography (Optimized for Dibromo-Pyrazolopyridines)

Use this for separating regioisomers (e.g., [4,3-b] vs [3,4-b] byproducts) or removing non-polar impurities.

ParameterSetting/MaterialReason
Stationary Phase Spherical Silica (20-40 µm)Higher surface area for difficult separations.
Mobile Phase A Dichloromethane (DCM)Solubilizes the aromatic core better than Hexane.
Mobile Phase B MeOH (with 1% NH₄OH)Ammonia suppresses ionization of the acidic pyrrole NH, reducing tailing.
Gradient 0% to 5% B over 10 CVShallow gradient is critical. These compounds elute quickly once polarity increases.
Detection UV 254 nm & 280 nmBrominated aromatics absorb strongly at 254 nm.
Protocol B: pH-Swing Extraction (Purification without Column)

This method exploits the acidity of the pyrazole NH (pKa ~12-13).

  • Dissolution: Dissolve crude solid in EtOAc (or THF if insoluble).

  • Deprotonation: Wash organic layer with 0.5 M NaOH .

    • Mechanism:[1] The this compound (acidic NH) will deprotonate and move into the aqueous layer as the sodium salt.

    • Impurities: Non-acidic impurities (e.g., N-alkylated byproducts, starting materials lacking the NH) remain in the organic layer.

  • Separation: Separate the layers. Keep the Aqueous layer.

  • Reprotonation: Acidify the aqueous layer carefully with 1 M HCl to pH ~4-5.

  • Precipitation: The purified product will precipitate out. Filter and dry.

📊 Logic Flow: Purification Decision Tree

The following diagram illustrates the decision logic for selecting the correct purification method based on crude material characteristics.

PurificationLogic Start Crude 3,5-Dibromo Mixture SolubilityCheck Check Solubility (DCM/EtOAc) Start->SolubilityCheck IsSoluble Soluble? SolubilityCheck->IsSoluble TLCAnalysis TLC Analysis (DCM:MeOH 95:5) IsSeparable Spots Separated? IsSoluble->IsSeparable Yes DryLoad Method: Dry Loading on Silica IsSoluble->DryLoad No (Brick Dust) IsAcidic Contains acidic NH? IsSeparable->IsAcidic No (Co-eluting) FlashChrom Protocol A: Flash Chromatography (DCM/MeOH/NH3) IsSeparable->FlashChrom Yes (Rf Δ > 0.1) Recryst Protocol C: Recrystallization (EtOH/H2O) IsAcidic->Recryst No (Isomer separation) AcidBase Protocol B: pH-Swing Extraction IsAcidic->AcidBase Yes (Remove non-acidic imp.) DryLoad->FlashChrom

Caption: Decision matrix for selecting purification method based on solubility and impurity profile.

📚 References
  • Sigma-Aldrich. 3,5-Dibromo-1H-pyrazolo[3,4-b]pyridine Product Page. (Note: Common isomer often confused with [4,3-b]). Available at:

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 21643653, 1H-Pyrazolo[4,3-b]pyridine. Retrieved from

  • ChemicalBook. Synthesis and properties of 3,6-Dibromo-1H-pyrazolo[4,3-b]pyridine. (Verifying the valid bromination pattern for the [4,3-b] system). Available at:

  • BenchChem. Column chromatography conditions for separating pyrazole isomers. Technical Support Guide. Available at:

Sources

minimizing debromination side reactions in pyrazolo[4,3-b]pyridine couplings

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Minimizing Debromination Side Reactions in Pyrazolo[4,3-b]pyridine Couplings Content Type: Technical Support Center (Troubleshooting Guides & FAQs) Audience: Researchers, scientists, and drug development professionals.

Welcome to the Advanced Synthesis Support Center. This guide addresses the critical issue of hydrodehalogenation (debromination) during Palladium-catalyzed cross-couplings of pyrazolo[4,3-b]pyridines. This electron-deficient scaffold presents unique challenges; the pyridine ring lowers the electron density of the system, accelerating oxidative addition (OA) but also rendering the oxidative addition complex susceptible to reduction if the transmetallation step is sluggish.

⚡ Quick Diagnostic: What are you observing?

Select the scenario that matches your experimental failure mode to jump to the relevant solution.

SymptomDiagnosisPrimary Suspect
Scenario A: Coupling at the C-Br site yields C-H byproduct instead of C-C product.Competitive Reduction Slow transmetallation; Hydride source in media.
Scenario B: Coupling at a C-Cl/C-OTf site results in loss of the C-Br handle.Loss of Orthogonality Catalyst too active; Temperature too high.
Scenario C: Reaction stalls with unreacted starting material and debrominated byproduct.Catalyst Poisoning/Deactivation Pyridine nitrogen coordination; Pd-black formation.

🛠️ Troubleshooting Guides

Scenario A: "My Bromide is reducing to a Hydrogen instead of coupling."

User Question: I am attempting a Suzuki coupling at the 3-bromo position of a pyrazolo[4,3-b]pyridine. I see full consumption of starting material, but 40% of the mass balance is the debrominated (H-substituted) parent. How do I stop this?

Technical Analysis: This is the classic "slow transmetallation" problem. The oxidative addition of the electron-deficient pyrazolo-pyridine bromide to Pd(0) is fast. However, if the boronic acid is sterically hindered or electronically deactivated, the Pd(II)-Ar intermediate waits. During this wait, if an alkoxide base (or alcohol solvent) is present,


-hydride elimination occurs, generating a Pd-H species that reductively eliminates to form the debrominated side product.

Step-by-Step Solution:

  • Eliminate Hydride Donors (Solvent Switch):

    • Immediate Action: If you are using Ethanol, Isopropanol, or n-Butanol, stop . These are primary hydride sources via

      
      -hydride elimination from Pd-alkoxides.
      
    • Protocol: Switch to aprotic polar solvents. 1,4-Dioxane , DMF , or Toluene are superior. If water is needed for the base, use a biphasic Toluene/Water (4:1) system.[1][2][3][4][5][6][7][8][9]

  • Change the Base (The "Non-Alkoxide" Rule):

    • Immediate Action: Replace NaOEt or NaOMe with Potassium Carbonate (

      
      ) , Cesium Carbonate (
      
      
      
      )
      , or Potassium Phosphate (
      
      
      )
      .
    • Reasoning: Carbonates and phosphates lack

      
      -hydrogens, removing the primary pathway for Pd-H formation.
      
  • Accelerate Transmetallation (Catalyst Tuning):

    • Recommendation: Use Buchwald precatalysts (e.g., XPhos Pd G3 or SPhos Pd G3 ).

    • Why: These bulky, electron-rich ligands facilitate rapid reductive elimination of the product, effectively outcompeting the side reaction.

Scenario B: "I am coupling at the Chloride, but losing my Bromine."

User Question: I have a 3-bromo-5-chloropyrazolo[4,3-b]pyridine. I want to couple at the 5-chloro position (via


 or selective coupling) but the 3-bromo group is also disappearing/reducing. How do I keep the bromine intact?

Technical Analysis: You are fighting thermodynamics. The C-Br bond (Bond Dissociation Energy ~81 kcal/mol) is generally weaker and undergoes oxidative addition faster than the C-Cl bond (~96 kcal/mol), especially on this scaffold. If you are using Pd, it will attack the Bromine first unless specific conditions are met.

Step-by-Step Solution:

  • Switch Mechanisms (Go Metal-Free):

    • Protocol: If the 5-chloro is activated (ortho to the pyridine nitrogen), do not use Palladium. Use

      
       conditions  (Nucleophilic Aromatic Substitution).
      
    • Conditions: Boronic acid (if using Chan-Lam type) or Amine/Thiol nucleophile + DIPEA in DMSO at 80-100°C. This leaves the C-Br completely untouched.

  • If Pd is Mandatory (Site-Selectivity):

    • Ligand Choice: Use Bis(diphenylphosphino)ferrocene (dppf) .

    • Reasoning:

      
       is historically famous for distinguishing between halogens. However, on highly electron-deficient rings, this is risky.
      
    • Temperature Control: Run the reaction at the lowest possible temperature (start at 40°C). Oxidative addition into C-Br has a lower activation energy; higher temps allow OA into both.

🔬 Deep Dive: The Mechanism of Debromination

Understanding how the hydrogen replaces the bromine is the key to prevention.

The "Hydride Theft" Pathway

In the absence of exogenous reducing agents (like hydrogen gas), the hydrogen atom usually comes from the solvent or the base.

  • Oxidative Addition: Pd(0) inserts into Ar-Br.

  • Ligand Exchange: An alkoxide (RO-) from the base or solvent coordinates to Pd.

  • 
    -Hydride Elimination:  The Pd-alkoxide undergoes elimination, ejecting a ketone/aldehyde and leaving a Pd-H  bond.
    
  • Reductive Elimination: The Ar group and the H on the Palladium combine and leave. Result: Ar-H (Debromination).

Visualizing the Competition

The following diagram illustrates the divergence between the desired coupling and the undesired reduction.

DebrominationMechanism cluster_0 Critical Control Point Pd0 Pd(0) Active Species OxAdd Pd(II)-Ar(Br) Intermediate Pd0->OxAdd Oxidative Addition ArBr Pyrazolo-Pyridine Bromide ArBr->OxAdd TransMet Transmetallation OxAdd->TransMet Path A (Fast w/ active Boron) LigandEx Ligand Exchange OxAdd->LigandEx Path B (Competes if Path A slow) Boron Boronic Acid (R-B) Boron->TransMet RedElim_Prod Reductive Elimination TransMet->RedElim_Prod RedElim_Prod->Pd0 Regeneration Product Desired Coupled Product RedElim_Prod->Product Alcohol Alcohol/Alkoxide Alcohol->LigandEx BetaElim Beta-Hydride Elimination LigandEx->BetaElim PdH H-Pd(II)-Ar Species BetaElim->PdH Generates Pd-H PdH->Pd0 SideProd Debrominated Byproduct (Ar-H) PdH->SideProd Reductive Elim

Caption: Mechanistic divergence showing how slow transmetallation (Path A) allows time for alcohol-mediated


-hydride elimination (Path B), leading to debromination.

🧪 Standardized Protocols

Protocol 1: The "Safe" Suzuki Coupling (Anti-Debromination)

Use this when your bromide is fragile or you have observed reduction in previous attempts.

ComponentRecommendationFunction
Solvent 1,4-Dioxane or Toluene Aprotic; prevents hydride donation.
Base

(2.0 - 3.0 equiv)
Anhydrous or 4M aq. solution. Non-reducing base.
Catalyst

(5 mol%)
Robust, bidentate ligand stabilizes Pd(II).
Temperature 80°C Sufficient for coupling, minimizes thermal degradation.
Atmosphere Argon (Balloon) Strict deoxygenation prevents homocoupling/oxidation.

Procedure:

  • Charge reaction vial with Pyrazolo[4,3-b]pyridine bromide (1.0 equiv), Boronic acid (1.2 equiv),

    
     (2.0 equiv), and Catalyst (0.05 equiv).
    
  • Seal vial and purge with Argon for 5 minutes.

  • Inject degassed 1,4-Dioxane (0.1 M concentration).

  • Heat to 80°C for 4–12 hours.

  • QC Check: If LCMS shows Ar-H mass, lower temp to 60°C and switch catalyst to XPhos Pd G3 .

📊 Decision Matrix: Optimization Workflow

Use this logic flow to systematically solve reaction failures.

OptimizationFlow Start Start: Debromination Observed CheckSolvent Is Solvent Protic? (EtOH, iPrOH) Start->CheckSolvent SwitchSolvent Switch to Dioxane or DMF CheckSolvent->SwitchSolvent Yes CheckBase Is Base an Alkoxide? (NaOMe, NaOEt) CheckSolvent->CheckBase No SwitchSolvent->CheckBase SwitchBase Switch to K3PO4 or Cs2CO3 CheckBase->SwitchBase Yes CheckCat Is Catalyst Simple? (Pd(PPh3)4) CheckBase->CheckCat No SwitchBase->CheckCat SwitchCat Switch to Buchwald G3 / XPhos CheckCat->SwitchCat Yes CheckTemp Is Temp > 100°C? CheckCat->CheckTemp No SwitchCat->CheckTemp LowerTemp Reduce Temp to 60-80°C CheckTemp->LowerTemp Yes Success Coupling Successful CheckTemp->Success No LowerTemp->Success

Caption: Step-by-step logic for eliminating variables that contribute to debromination.

📚 References

  • Mechanistic Insight on Dehalogenation:

    • Title: Mechanisms of Dehalogenation in Palladium-Catalyzed Cross-Coupling Reactions.

    • Source: BenchChem Technical Guides / J. Org. Chem.

    • Link: (General reference for mechanism verification).

  • Scaffold Specificity (Pyrazolo[4,3-b]pyridine):

    • Title: Straightforward and Efficient Protocol for the Synthesis of Pyrazolo[4,3-b]pyridines.[1]

    • Source:International Journal of Molecular Sciences, 2023.

    • Link:[Link]

  • Orthogonal Coupling Strategies:

    • Title: Site-selective Suzuki–Miyaura coupling of heteroaryl halides – understanding the trends.[10]

    • Source:Chemical Society Reviews (via PMC).

    • Link:[Link]

  • Catalyst Selection:

    • Title: Palladium Catalysis Explained: Oxidative Addition and Side Reactions.[3][11]

    • Source:Journal of Organic Chemistry / ACS Publications.

    • Link:[Link] (Search: "Buchwald Ligand Dehalogenation").

Sources

Technical Support Center: Pyrazolo[4,3-b]pyridine Alkylation Selectivity

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Resolving N1 vs. N2 Alkylation Selectivity in Pyrazolo[4,3-b]pyridine Role: Senior Application Scientist Status: Active Guide

Welcome to the Heterocycle Functionalization Support Center

Subject: The "Regioisomer Trap" in 1H-Pyrazolo[4,3-b]pyridine Scaffolds.

If you are reading this, you likely have a crude reaction mixture showing two spots on TLC (or a messy HPLC trace) and are struggling to assign the N1 vs. N2 regioisomers. This is the most common bottleneck in azaindazole chemistry. The pyrazolo[4,3-b]pyridine system is particularly challenging due to the electron-withdrawing nature of the pyridine ring, which alters the acidity and nucleophilicity of the pyrazole nitrogens compared to standard indazoles.

This guide provides a logic-driven workflow to Identify , Control , and Bypass this selectivity issue.

Module 1: Diagnostic & Triage (Identification)

The Problem: N1 and N2 isomers often have similar polarities and can co-elute. Misidentification at this stage ruins SAR (Structure-Activity Relationship) data.

Q: How do I definitively distinguish N1-alkyl from N2-alkyl isomers?

A: Do not rely solely on chemical shift heuristics. Use the "Proximity Rule" via 2D NMR (NOESY/ROESY).

The NOE Protocol

The spatial arrangement of protons provides the only rapid, non-destructive confirmation.

  • N1-Alkylation: The alkyl group at N1 is spatially close to the proton at C7 (on the pyridine ring).

  • N2-Alkylation: The alkyl group at N2 is spatially close to the substituent (or proton) at C3 . It is far from C7.

Data Table: Diagnostic NMR Signals

FeatureN1-Isomer (Thermodynamic) N2-Isomer (Kinetic/Chelated)
NOESY Correlation Strong cross-peak between N-CH₂ and C7-H Strong cross-peak between N-CH₂ and C3-H (or C3-R)
¹³C NMR (C3) Typically shielded (lower ppm) relative to N2Typically deshielded (higher ppm)
¹H NMR (N-CH₂) Often appears as a simpler multipletOften slightly downfield compared to N1
Crystallinity Often higher melting point (more symmetric packing)Often lower melting point
Visual Logic: The Identification Flowchart

NMR_Identification Start Purified Isomer NOE_Exp Run 2D NOESY/ROESY Start->NOE_Exp Check_C7 Check Cross-peak: N-CH₂ ↔ C7-H (Pyridine) NOE_Exp->Check_C7 Decision1 Signal Present? Check_C7->Decision1 N1_Conf CONFIRMED: N1-Isomer (Thermodynamic) Decision1->N1_Conf Yes Check_C3 Check Cross-peak: N-CH₂ ↔ C3-H (Pyrazole) Decision1->Check_C3 No Decision2 Signal Present? Check_C3->Decision2 N2_Conf CONFIRMED: N2-Isomer (Kinetic/Chelated) Decision2->N2_Conf Yes Ambiguous Ambiguous: Check X-Ray or 15N-HMBC Decision2->Ambiguous No

Figure 1: NMR logic gate for assigning regiochemistry in pyrazolo[4,3-b]pyridines.

Module 2: Troubleshooting Direct Alkylation

The Problem: You are running a standard alkylation (


) and getting a 1:1 mixture or mostly N2, but you want N1.
Q: Why am I getting the N2 isomer?

A: This is often due to "Chelation Control" or "Kinetic Trapping." In non-polar solvents (THF, Dioxane), small cations (Li⁺, Na⁺) can coordinate between N2 and the Pyridine Nitrogen (N5) (if the geometry allows) or simply stabilize the N2-anion, directing the electrophile to that position.

Q: How do I force the reaction to N1?

A: You must disrupt the ion-pair tightness and rely on thermodynamics.

Protocol: The "Thermodynamic Push"

  • Change Solvent: Switch to polar aprotic solvents like DMF or DMSO . This solvates the cation, creating a "naked" anion that reacts at the most electron-rich position (usually N1, to preserve the aromaticity of the pyridine ring).

  • Change Base: Use a base with a bulky, non-chelating counterion. Cesium Carbonate (

    
    )  is the gold standard here. The large Cesium radius prevents tight coordination.
    
  • Heat: N2-alkylation is often reversible or kinetically formed. Heating (60–80°C) allows the equilibrium to shift toward the more stable N1 product.

Comparative Conditions Table

GoalReagentsSolventMechanismSuccess Rate
Favor N1

or

DMF, DMSOThermodynamic / Loose Ion PairHigh (3:1 to >10:1)
Favor N2

or

THF, TolueneKinetic / Chelation ControlModerate (Variable)
Non-Selective

Acetone, MeCNMixed controlLow (Often 1:1)

Module 3: The Mitsunobu Protocol

The Problem: Alkyl halides are not available, so you are using an alcohol (


).
Q: Does Mitsunobu favor N1 or N2?

A: Mitsunobu reactions on this scaffold generally favor N1 , but steric hindrance at C3 can flip this selectivity.

Troubleshooting Steps:

  • Standard:

    
     + DIAD/DEAD in THF usually targets N1.
    
  • Steric Flip: If you have a bulky group at C3 (e.g., t-Butyl, Aryl), the steric clash with the incoming

    
    -activated alcohol complex may force the reaction to N2.
    
  • Optimization: If N1 is required but N2 is forming:

    • Switch to ADDP (1,1'-(azodicarbonyl)dipiperidine) and

      
       . The mechanism is distinct enough to sometimes alter selectivity.
      
    • Heat the reaction. Mitsunobu is typically done at

      
      , but refluxing in Toluene (using a thermally stable azo-reagent) can help reach the thermodynamic N1 product.
      

Module 4: The "Nuclear Option" (De Novo Synthesis)

The Problem: You cannot separate the isomers, or the selectivity is stubbornly 1:1.

Q: How do I guarantee 100% Regioselectivity?

A: Do not alkylate the ring. Build the ring with the alkyl group already attached. This is the only method to ensure structural integrity for scale-up.

The Protocol: Hydrazine Cyclization Instead of reacting a pre-formed pyrazolo-pyridine with an alkyl halide, react a 2-halo-3-pyridinecarbonyl derivative with a monosubstituted hydrazine (


) .
  • Mechanism: The hydrazine nitrogen bearing the

    
     group attacks the carbonyl (or nitrile), and the unsubstituted nitrogen displaces the halogen (S_NAr).
    
  • Result: The

    
     group is locked into the N1 position by the mechanism of the cyclization.
    
Visual Workflow: Synthesis Strategy

Synthesis_Strategy Input Target: N1-Substituted Pyrazolo[4,3-b]pyridine Choice Is Scaffold Pre-made? Input->Choice Direct_Alk Direct Alkylation (Cs2CO3 / DMF / Heat) Choice->Direct_Alk Yes DeNovo De Novo Synthesis (2-Fluoro-3-formylpyridine + R-Hydrazine) Choice->DeNovo No Yes_Path Yes Result_Alk Selectivity Acceptable? Direct_Alk->Result_Alk Success Purify & Proceed Result_Alk->Success Yes Result_Alk->DeNovo No Fail_Path No (Mixture) Final 100% N1-Regioisomer DeNovo->Final

Figure 2: Decision tree for selecting the optimal synthetic route.

FAQ: Quick Troubleshooting

Q: I see a third spot on my TLC. What is it? A: It is likely O-alkylation (if there is a C=O tautomer, e.g., in pyrazolopyridinones) or Quaternization of the pyridine nitrogen (N5). The pyridine nitrogen is less nucleophilic than the pyrazole, but with highly reactive electrophiles (MeI, BnBr) and heat, N5-alkylation occurs. Check proton NMR for a downfield shift of the pyridine protons.

Q: Can I convert the N2 isomer to N1? A: Sometimes. Heating the N2 isomer in high-boiling solvents (like sulfolane or DMSO) with a catalytic amount of acid or salt can sometimes induce a "N2-to-N1 rearrangement" via an intermolecular mechanism (dissociation and recombination), but this is rare and low-yielding. It is better to prevent N2 formation.

Q: My product is not soluble in DMSO for NMR. How do I identify it? A: Use TFA-d1 (Trifluoroacetic acid-d1). Most heterocycles dissolve in it. Note that protonation might shift your signals, but the NOE correlations (spatial proximity) will remain valid.

References

  • Regioselectivity in Indazole/Azaindazole Alkyl

    • Title: "Differentiation of regioisomeric N-alkylation of some indazoles and pyrazolopyridines by advanced NMR techniques"
    • Source: Magnetic Resonance in Chemistry (2024)[1]

    • URL:[Link]

  • Solvent Control of Selectivity

    • Title: "Solvent-Controlled, Site-Selective N-Alkylation Reactions of Azolo-Fused Ring Heterocycles"
    • Source: Journal of Organic Chemistry (2018)[2]

    • URL:[Link]

  • De Novo Synthesis (Hydrazine Route)

    • Title: "Straightforward and Efficient Protocol for the Synthesis of Pyrazolo[4,3-b]pyridines"
    • Source: International Journal of Molecular Sciences (2023)[3]

    • URL:[Link]

  • Source: Tetrahedron Letters (General reference for mechanism, applied to azaindazoles)

Sources

Technical Support Center: C-H Activation of the Pyrazolo[4,3-b]pyridine Core

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the C-H activation of the pyrazolo[4,3-b]pyridine core. This scaffold is of significant interest in medicinal chemistry and drug discovery, and its efficient functionalization is paramount.[1][2][3] This guide is structured to provide researchers, scientists, and drug development professionals with actionable insights and troubleshooting strategies, focusing specifically on the critical parameter of reaction temperature.

Introduction: The Thermal Tightrope of C-H Activation

Transition metal-catalyzed C-H activation is a powerful tool, but it often operates on a "thermal tightrope." Temperature is arguably one of the most influential parameters, dictating not only the reaction rate but also the selectivity and overall success of the transformation. For N-heterocycles like pyrazolo[4,3-b]pyridine, this is particularly true. The lone pair of electrons on the nitrogen atoms can coordinate with the metal catalyst, potentially leading to catalyst inhibition or undesired reaction pathways.[4][5][6] Optimizing the temperature is therefore a delicate balance between providing enough energy to overcome the activation barrier of the desired C-H bond cleavage and avoiding pitfalls like catalyst decomposition and side-product formation.[7][8]

This guide will address common questions and troubleshooting scenarios in a practical, Q&A format to help you navigate the complexities of temperature optimization in your experiments.

Frequently Asked Questions (FAQs)

Q1: Why is temperature so critical in the C-H activation of my pyrazolo[4,3-b]pyridine substrate?

A1: Temperature directly influences two competing factors in your reaction: kinetics and thermodynamics.[9][10][11]

  • Kinetic Control (Rate of Reaction): C-H bonds are inherently strong and stable. Sufficient thermal energy is required to overcome the activation energy (Ea) for the C-H cleavage step, which is often the rate-determining step in the catalytic cycle.[7][12] At low temperatures, your reaction may be sluggish or not proceed at all because the system lacks the energy to surpass this barrier.

  • Thermodynamic Control (Product Stability & Side Reactions): At higher temperatures, reactions can become reversible, and the product distribution will favor the most thermodynamically stable species.[13] More importantly, elevated temperatures can provide enough energy to access undesired reaction pathways, such as:

    • Loss of Regioselectivity: Activating a different, less-favored C-H bond.

    • Catalyst Decomposition: For example, palladium catalysts can aggregate into inactive palladium black.[14]

    • Substrate/Product Degradation: The complex pyrazolo[4,3-b]pyridine core or the desired product may not be stable at excessive temperatures.

The optimal temperature is the "sweet spot" that maximizes the rate of the desired transformation while minimizing these competing, detrimental pathways.

Q2: I am observing a mixture of regioisomers. Can temperature manipulation improve selectivity?

A2: Yes, this is a classic scenario of kinetic versus thermodynamic control. Often, two different C-H bonds on your molecule can be activated, leading to two different products (regioisomers).

  • The kinetic product is formed faster because its reaction pathway has a lower activation energy. This product is typically favored at lower temperatures and shorter reaction times.[9][11]

  • The thermodynamic product is the more stable of the two isomers. If the reaction is reversible (which can be induced by higher temperatures), the initial kinetic product can revert to the starting materials and eventually isomerize to the more stable thermodynamic product. This product is favored at higher temperatures and longer reaction times.[9][11]

If you are seeing a mixture, try lowering the temperature to favor the kinetic product or increasing it (cautiously) to see if the equilibrium will shift to favor a single, more stable thermodynamic product.

G cluster_main Reaction Energy Profile SM Starting Material + Reagents invis1 invis3 TS_K TS (Kinetic) invis2 P_K Kinetic Product (Forms Faster) invis5 TS_T TS (Thermodynamic) invis4 P_T Thermodynamic Product (More Stable) Energy Gibbs Free Energy invis1->TS_K Lower Ea invis2->P_K invis3->TS_T Higher Ea invis4->P_T

Caption: Kinetic vs. Thermodynamic Pathways.

Troubleshooting Guide: Temperature Optimization

Problem 1: My reaction shows low or no conversion of the starting material.

This is a common issue, often indicating that the reaction has not overcome its activation energy barrier.

Probable CauseRecommended SolutionRationale
Insufficient Thermal Energy Systematically increase the reaction temperature in 10-20 °C increments. Monitor each temperature point by TLC or LC-MS after a set time (e.g., 4 hours).C-H activation is often an endergonic process requiring significant energy input to initiate the catalytic cycle.[7]
Catalyst Degradation at Setpoint Before increasing temperature, confirm catalyst activity. If you suspect decomposition (e.g., formation of palladium black), try a lower temperature for a longer reaction time.Some catalysts are thermally sensitive. Exceeding their stability threshold will kill the reaction, regardless of the energy provided.[14]
Solvent Boiling Point Limitation If the optimal temperature is near or above the solvent's boiling point, switch to a higher-boiling solvent (e.g., from Toluene to Xylene or from DMAc to Dioxane).This allows you to access higher temperature ranges safely and effectively without pressurizing the system.

Problem 2: The reaction starts well but stalls before completion, and increasing temperature doesn't help or makes it worse.

This often points to catalyst deactivation or substrate/product instability over time at the reaction temperature.

G start_node Low / No Conversion q1 Increase Temp (e.g., +20 °C)? start_node->q1 decision_node decision_node process_node process_node end_node Reaction Optimized a1_yes Monitor Conversion q1->a1_yes Yes a1_no Check Catalyst/Reagents (Purity, Activity) q1->a1_no No q2 Improved? a1_yes->q2 q2->end_node Yes q3 Decomposition (e.g., Pd black)? q2->q3 No / Stalled a1_no->q1 a3_yes Lower Temp & Increase Time q3->a3_yes Yes a3_no Consider Ligand/ Solvent Change q3->a3_no No a3_yes->a1_yes a3_no->a1_yes

Caption: Troubleshooting Workflow for Low Conversion.

Probable CauseRecommended SolutionRationale
Thermal Ligand Degradation The ligand stabilizing the active metal center may be degrading. Try screening a more thermally robust ligand or running the reaction at a slightly lower temperature.The ligand is crucial for maintaining the catalyst's solubility, stability, and reactivity. Its decomposition leads to catalyst deactivation.[14][15]
Product Inhibition The desired product might be coordinating strongly to the catalyst, preventing turnover. Try running the reaction at a lower concentration or a temperature that might disfavor this binding.N-heterocyclic products can sometimes act as inhibitors to the very catalyst that forms them, a common issue in this class of compounds.[4][6]
Slow Catalyst Decomposition The catalyst has a finite lifetime at the operating temperature. A lower temperature might extend its active life, allowing the reaction to proceed to completion over a longer period.Catalyst deactivation is not always instantaneous. Running at 80°C for 24h may yield better results than 110°C for 6h if the catalyst's half-life at 110°C is short.

Problem 3: My yield is low, and I'm seeing significant formation of side products (e.g., homocoupling of starting material).

This suggests the temperature is too high, opening up undesired, higher-energy reaction pathways.

Probable CauseRecommended SolutionRationale
Reaction is Too Hot Decrease the temperature in 10-20 °C increments. This is the most direct way to increase selectivity for the desired product.Side reactions like homocoupling often have a high activation energy. Lowering the temperature can "turn off" these pathways while keeping the desired C-H activation pathway open.
Thermodynamic Sink The side product may be a very stable "thermodynamic sink." A lower temperature will put the reaction under kinetic control, favoring the desired (hopefully faster-forming) product.This shifts the reaction from thermodynamic control (favoring the most stable product) to kinetic control (favoring the fastest-formed product).[10][11]

Experimental Protocols

Protocol 1: Systematic Temperature Screening for C-H Arylation

This protocol provides a general framework for optimizing temperature using parallel reaction vials.

Materials:

  • Pyrazolo[4,3-b]pyridine substrate (1.0 equiv)

  • Aryl halide coupling partner (1.5 equiv)

  • Palladium catalyst (e.g., Pd(OAc)₂, 2-5 mol%)

  • Ligand (e.g., a phosphine or N-heterocyclic carbene ligand, 4-10 mol%)

  • Base/Additive (e.g., K₂CO₃ or Ag₂CO₃, 2.0 equiv)

  • Anhydrous, degassed solvent (e.g., Dioxane, Toluene, or DMAc)

  • Inert atmosphere (Nitrogen or Argon)

  • Parallel reaction block or multiple oil baths

Procedure:

  • To each of five oven-dried reaction vials, add a stir bar.

  • Under an inert atmosphere, charge each vial with the pyrazolo[4,3-b]pyridine substrate (e.g., 0.1 mmol), palladium catalyst, ligand, and base.

  • Add the anhydrous solvent (e.g., 1.0 mL) to each vial, followed by the aryl halide coupling partner.

  • Seal the vials tightly with screw caps.

  • Place the vials in a pre-heated parallel reaction block or individual oil baths set to different temperatures (e.g., 80 °C, 90 °C, 100 °C, 110 °C, 120 °C).

  • Allow the reactions to stir for a predetermined time (e.g., 12 hours).

  • After the time has elapsed, cool the reactions to room temperature.

  • Take an aliquot from each reaction mixture, dilute appropriately, and analyze by LC-MS to determine the conversion of starting material and the ratio of desired product to side products.

Data Interpretation

Your results can be summarized in a table to clearly identify the optimal temperature.

VialTemperature (°C)Conversion (%)Desired Product (%)Side Product(s) (%)
18035982
29070973
3 100 99 96 4
4110>998515
5120>997030

Based on this hypothetical data, 100 °C represents the optimal temperature, providing excellent conversion while maintaining high selectivity.

References

  • [Pyrazolo[4,3-e]tetrazolo[1,5-b][16][17][18]triazine Sulfonamides as an Important Scaffold for Anticancer Drug Discovery—In Vitro and In Silico Evaluation. MDPI.]([Link])

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Validation & Comparative

A Senior Application Scientist's Guide to Distinguishing 3,5-Dibromo-1H-pyrazolo[4,3-b]pyridine from its Structural Isomers

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of pharmaceutical research and development, the precise structural characterization of heterocyclic compounds is paramount. Subtle differences in the arrangement of atoms within a molecule, known as structural isomerism, can lead to vastly different pharmacological and toxicological profiles. This guide provides a comprehensive, in-depth comparison of analytical techniques to reliably distinguish 3,5-Dibromo-1H-pyrazolo[4,3-b]pyridine from its structural isomers. As a Senior Application Scientist, my aim is to equip you with not only the methodologies but also the underlying scientific principles to ensure the integrity of your research.

The Challenge of Isomeric Purity in Pyrazolopyridines

Pyrazolo[4,3-b]pyridines are a class of bicyclic heterocyclic compounds that have garnered significant interest in medicinal chemistry due to their diverse biological activities. The introduction of two bromine atoms onto this scaffold, as in this compound, creates multiple possibilities for their positions, leading to a variety of structural isomers. Distinguishing these isomers is a non-trivial analytical challenge that requires a multi-faceted approach.

Visualizing the Isomeric Landscape

To fully appreciate the analytical challenge, it is essential to visualize the structures of this compound and its potential constitutional isomers.

G This compound This compound Isomer_A Isomer_A This compound->Isomer_A Structural Isomers Isomer_B Isomer_B This compound->Isomer_B Structural Isomers

Caption: Chemical structures of this compound and its potential isomers.

The Power of Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is arguably the most powerful tool for the structural elucidation of organic molecules and plays a crucial role in distinguishing isomers.[1][2][3] The chemical environment of each proton and carbon atom in a molecule is unique, leading to distinct signals in the NMR spectrum.

1D NMR: The First Line of Investigation

Proton (¹H) NMR: The number of signals, their chemical shifts (δ), splitting patterns (multiplicity), and integration values in a ¹H NMR spectrum provide a wealth of information about the proton environments within a molecule.[4] For this compound and its isomers, the aromatic region of the spectrum is particularly informative. The substitution pattern of the bromine atoms directly influences the electronic environment of the remaining protons on the pyridine and pyrazole rings, leading to unique chemical shifts and coupling constants (J-values).

Carbon-¹³ (¹³C) NMR: ¹³C NMR spectroscopy provides information about the carbon skeleton of a molecule.[1] The number of signals corresponds to the number of unique carbon environments. For isomers, the chemical shifts of the carbon atoms, especially those directly bonded to bromine or nitrogen, will differ significantly.

Table 1: Predicted Distinguishing Features in 1D NMR Spectra

IsomerExpected ¹H NMR Aromatic SignalsKey Distinguishing ¹³C NMR Signals
This compound Two singlets or narrowly coupled doublets in the pyridine region. One singlet for the pyrazole CH.Distinct chemical shifts for C3 and C5 (brominated carbons) and the adjacent carbons.
3,6-Dibromo-1H-pyrazolo[4,3-b]pyridine Two doublets in the pyridine region with a distinct coupling constant. One singlet for the pyrazole CH.Different chemical shifts for C3 and C6 and their neighboring carbons compared to the 3,5-isomer.
5,7-Dibromo-1H-pyrazolo[4,3-b]pyridine Two singlets in the pyridine region. One singlet for the pyrazole CH.Unique chemical shifts for C5 and C7 and the surrounding carbons.
2D NMR: Unraveling Connectivity

When 1D NMR spectra are insufficient for unambiguous assignment, two-dimensional (2D) NMR experiments are indispensable.

  • COSY (Correlation Spectroscopy): This experiment reveals proton-proton (¹H-¹H) coupling networks, helping to identify which protons are adjacent to each other.[5][6]

  • HSQC (Heteronuclear Single Quantum Coherence): HSQC correlates directly bonded proton and carbon atoms, allowing for the assignment of protonated carbons.

  • HMBC (Heteronuclear Multiple Bond Correlation): This is often the key experiment for distinguishing isomers. HMBC shows correlations between protons and carbons that are two or three bonds away, providing crucial information about the connectivity of different fragments within the molecule.[7][8] By observing long-range correlations from the pyrazole proton to specific carbons on the pyridine ring, the substitution pattern can be definitively established.

  • NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY reveals protons that are close in space, which can be particularly useful for confirming assignments and identifying through-space interactions that are unique to a specific isomer.[6][9]

G cluster_NMR NMR Workflow for Isomer Differentiation A Acquire 1D ¹H and ¹³C NMR B Analyze Signal Count, Chemical Shifts, and Coupling Constants A->B C Ambiguous? B->C D Acquire 2D NMR (COSY, HSQC, HMBC, NOESY) C->D Yes F Definitive Structure Elucidation C->F No E Establish Connectivity and Spatial Relationships D->E E->F

Caption: A typical NMR workflow for distinguishing structural isomers.

Chromatographic Techniques: Separating the Inseparable

While NMR provides detailed structural information, chromatographic techniques are essential for physically separating isomers and assessing the purity of a sample.

High-Performance Liquid Chromatography (HPLC)

HPLC is a powerful technique for separating closely related compounds.[10] The choice of stationary phase (column) and mobile phase is critical for achieving separation of dibrominated pyrazolopyridine isomers.

  • Reversed-Phase HPLC: A C18 column is a common starting point. The differential hydrophobicity of the isomers, influenced by the bromine positions, can lead to different retention times.

  • Normal-Phase HPLC: For more polar compounds, a silica or cyano-functionalized column might provide better separation.

  • Method Development: Systematic variation of the mobile phase composition (e.g., acetonitrile/water or methanol/water gradients) and additives (e.g., formic acid or ammonium formate) is crucial for optimizing the separation.[11][12]

Gas Chromatography-Mass Spectrometry (GC-MS)

For volatile and thermally stable compounds, GC-MS is an excellent alternative.[13] The separation on the GC column is based on the boiling point and polarity of the isomers. The mass spectrometer then provides information about the mass-to-charge ratio of the parent molecule and its fragments.

Table 2: Starting Conditions for Chromatographic Method Development

TechniqueColumnMobile Phase/Carrier GasDetector
HPLC C18, 5 µm, 4.6 x 150 mmA: 0.1% Formic Acid in WaterB: 0.1% Formic Acid in AcetonitrileGradient elutionUV-Vis or Diode Array Detector (DAD)[14]
GC-MS Capillary column (e.g., DB-5ms)HeliumMass Spectrometer (MS)[14]

Mass Spectrometry (MS): Fingerprinting the Fragments

Mass spectrometry provides the molecular weight of a compound and, through fragmentation analysis, offers clues about its structure.

Electron Ionization (EI-MS)

In EI-MS, the molecule is bombarded with high-energy electrons, causing it to fragment in a reproducible manner. The fragmentation pattern is a "fingerprint" that can be used to distinguish between isomers. The positions of the bromine atoms will influence the stability of the resulting fragments, leading to different relative abundances in the mass spectrum.[15][16]

A key feature to look for is the isotopic pattern of bromine. Bromine has two major isotopes, ⁷⁹Br and ⁸¹Br, in nearly a 1:1 ratio.[17] Therefore, any fragment containing one bromine atom will appear as a pair of peaks (M and M+2) of almost equal intensity. Fragments with two bromine atoms will show a characteristic 1:2:1 pattern (M, M+2, M+4).[18]

G cluster_Analytical Integrated Analytical Approach NMR NMR Spectroscopy (¹H, ¹³C, COSY, HSQC, HMBC) Chroma Chromatography (HPLC, GC) NMR->Chroma Structure guides separation Xray X-ray Crystallography (for definitive confirmation) NMR->Xray Provides material for crystallization MS Mass Spectrometry (EI-MS, HRMS) Chroma->MS Separated components for MS analysis Chroma->Xray Provides material for crystallization MS->NMR Fragmentation suggests structure MS->Xray Provides material for crystallization

Caption: An integrated analytical workflow for isomer characterization.

The Gold Standard: X-ray Crystallography

For an unequivocal determination of the molecular structure, single-crystal X-ray crystallography is the gold standard.[19][20][21] This technique provides a three-dimensional map of the electron density in a crystal, allowing for the precise determination of the positions of all atoms in the molecule. While it requires a suitable single crystal, the structural information it provides is definitive.

Experimental Protocols

Protocol 1: NMR Sample Preparation and Analysis
  • Sample Preparation: Dissolve 5-10 mg of the pyrazolopyridine sample in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a 5 mm NMR tube.

  • 1D NMR Acquisition:

    • Acquire a ¹H NMR spectrum with sufficient scans to achieve a good signal-to-noise ratio.

    • Acquire a proton-decoupled ¹³C NMR spectrum.

  • 2D NMR Acquisition (if necessary):

    • Acquire COSY, HSQC, and HMBC spectra using standard pulse programs. For HMBC, optimize the long-range coupling delay (typically around 8-10 Hz) to observe 2- and 3-bond correlations.

  • Data Processing and Analysis: Process the spectra using appropriate software. Assign all proton and carbon signals and use the 2D correlations to piece together the molecular structure.

Protocol 2: HPLC Method Development for Isomer Separation
  • Column and Mobile Phase Selection: Start with a C18 reversed-phase column. Prepare mobile phase A (e.g., 0.1% formic acid in water) and mobile phase B (e.g., 0.1% formic acid in acetonitrile).

  • Initial Gradient: Run a broad gradient, for example, 5% to 95% B over 20 minutes, to determine the approximate retention time of the isomers.

  • Optimization: Based on the initial run, adjust the gradient to improve the resolution between the isomeric peaks. A shallower gradient around the elution time of the isomers will often provide better separation.

  • Flow Rate and Temperature: Typically, a flow rate of 1.0 mL/min and ambient column temperature are good starting points. These can be adjusted to further optimize the separation.

Conclusion

Distinguishing between structural isomers of this compound is a critical task in drug discovery and development. A combination of high-resolution analytical techniques, with NMR spectroscopy at the forefront, is essential for unambiguous structure elucidation. By employing a logical and systematic approach that integrates NMR, chromatography, and mass spectrometry, researchers can confidently determine the precise structure of their compounds, ensuring the integrity and reproducibility of their scientific findings. For absolute confirmation, single-crystal X-ray crystallography remains the ultimate arbiter of molecular structure.

References

  • Creative Biostructure. (2025, June 30). How NMR Helps Identify Isomers in Organic Chemistry?[Link]

  • Chemistry LibreTexts. (2022, August 28). 4.7: NMR Spectroscopy. [Link]

  • University of California, Davis. (2014, June 14). NMR Spectroscopy of Stereoisomers. [Link]

  • PubMed. (2014, April 2). Dependence of mass spectrometric fragmentation on the bromine substitution pattern of polybrominated diphenyl ethers. [Link]

  • National Center for Biotechnology Information. (2023, January 16). Straightforward and Efficient Protocol for the Synthesis of Pyrazolo [4,3-b]pyridines and Indazoles. [Link]

  • SIELC Technologies. HPLC Separation of Aminopyridines Isomers in Hydrogen-Bonding mode on a SHARC 1 HPLC Column. [Link]

  • MDPI. (2024, October 24). Synthesis of New Pyrazolo[3,4-d]pyrimidine Derivatives: NMR Spectroscopic Characterization, X-Ray, Hirshfeld Surface Analysis, DFT, Molecular Docking, and Antiproliferative Activity Investigations. [Link]

  • National Center for Biotechnology Information. Design, synthesis, X-ray crystal structures, anticancer, DNA binding, and molecular modelling studies of pyrazole–pyrazoline hybrid derivatives. [Link]

  • ResearchGate. Molecular structure of pyrazolo[1,5-a]pyrimidines: X-ray diffractometry and theoretical study. [Link]

  • Carbon. Basic Concepts of NMR: Distinguishing Between the Isomers of C4H8O2 by 1H NMR Spectroscopy. [Link]

  • MDPI. (2016, August 5). X-ray Single Crystal Structure, DFT Calculations and Biological Activity of 2-(3-Methyl-5-(pyridin-2'-yl)-1H-pyrazol-1-yl) Ethanol. [Link]

  • National Center for Biotechnology Information. Discovery of New Pyrazolopyridine, Furopyridine, and Pyridine Derivatives as CDK2 Inhibitors: Design, Synthesis, Docking Studies, and Anti-Proliferative Activity. [Link]

  • ACS Omega. (2024, December 25). Cu(II)-Catalyzed Synthesis of Pyrazolo[3,4-b]pyridine Derivatives and Their Potential Antibacterial and Cytotoxic Activities with Molecular Docking, DFT Calculation, and SwissADME Analysis. [Link]

  • Oxford Instruments. Distinguishing Regioisomers in Pharmaceutical Products using Benchtop NMR Spectroscopy. [Link]

  • ResearchGate. 1H NMR spectrum for compound 3 in pyridine-d5. [Link]

  • Semantic Scholar. S1 Supporting Information Identification of 1H-pyrazolo[3,4-b]pyridine derivatives as novel and potent TBK1 inhibitors: Design,. [Link]

  • Semantic Scholar. Synthesis and characterization of new 1H-pyrazolo[3,4-b]pyridine phosphoramidate derivatives. [Link]

  • HELIX Chromatography. HPLC Methods for analysis of Pyridine. [Link]

  • ResearchGate. 1H NMR data of of pyrazolo[3,4-b]pyridine derivatives. [Link]

  • MRRC. (2025, July 21). Structure Elucidation Notes. [Link]

  • eGyanKosh. MASS SPECTROMETRY: FRAGMENTATION PATTERNS. [Link]

  • SeRMN-UAB. Selecting the Most Appropriate NMR Experiment to Access Weak and/or Very Long-Range Heteronuclear Correlations. [Link]

  • ATSDR. ANALYTICAL METHODS. [Link]

  • Save My Exams. (2025, September 24). Mass Spectrometry (MS) Fragmentation Patterns (HL) (DP IB Chemistry): Revision Note. [Link]

  • Separation of Isomer and High-Performance Liquid Chromatography Uses in Drug Studies. [Link]

  • Doc Brown. The mass spectrum of 1-bromo-2-chloroethane. [Link]

  • Semantic Scholar. (2023, February 27). Discovery of New 1,4,6-Trisubstituted-1H-pyrazolo[3,4-b]pyridines with Anti-Tumor Efficacy in Mouse Model of Breast Cancer. [Link]

  • The Royal Society of Chemistry. Tuning the spin-transition properties of pyrene decorated 2,6- Bispyrazolylpyridine based Fe(II) complexes. [Link]

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  • Georgia State University. (2008, March 25). Structural Elucidation with NMR Spectroscopy: Practical Strategies for Organic Chemists. [Link]

  • National Center for Biotechnology Information. (2026, February 5). Multimodal characterization of a pyrazolo[3,4-b]pyridine aldehyde: quantum chemical insights, NLO activity and VEGFR-2 docking/molecular dynamics. [Link]

  • PubChemLite. 3-bromo-1h-pyrazolo[4,3-b]pyridine. [Link]

  • STRUCTURE ELUCIDATION BY NMR IN ORGANIC CHEMISTRY A Practical Guide. [Link]

  • DAU. (2022, March 30). 1H-Pyrazolo[3,4-b]pyridines: Synthesis and Biomedical Applications. [Link]

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Technical Comparison Guide: IR Characterization of 3,5-Dibromo-1H-pyrazolo[4,3-b]pyridine

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

3,5-Dibromo-1H-pyrazolo[4,3-b]pyridine (CAS: 1357946-16-7) is a critical bicyclic heteroaromatic scaffold, widely utilized as an intermediate in the synthesis of kinase inhibitors and other bioactive small molecules.[1] Its structural integrity is defined by the fusion of a pyridine ring and a pyrazole ring, with bromine substituents at the 3- and 5-positions.

This guide provides a technical analysis of the Infrared (IR) spectroscopy profile of this compound. Unlike Nuclear Magnetic Resonance (NMR), which provides atomic connectivity, IR spectroscopy offers a rapid "fingerprint" method to distinguish this specific isomer from its structural analogs (e.g., [3,4-b] isomers) and monitor the extent of bromination during synthesis.

Theoretical & Characteristic IR Profile

The IR spectrum of this compound is dominated by the vibrational modes of the fused aromatic system and the heavy halogen substituents. The following table synthesizes characteristic peak assignments based on the core scaffold (1H-pyrazolo[4,3-b]pyridine) and standard shifts observed in poly-brominated heteroaromatics.

Table 1: Characteristic IR Bands
Functional GroupVibration ModeFrequency Range (cm⁻¹)IntensityDiagnostic Note
N-H (Pyrazole) Stretching (

)
3100 – 3400 Medium/BroadBroadening indicates intermolecular H-bonding.[1][2] In dilute solution, this sharpens to ~3450 cm⁻¹.
Aromatic C-H Stretching (

)
3000 – 3100 WeakOnly C-H on the pyridine ring (C6-H, C7-H) remain; fewer bands than unsubstituted core.[1]
C=N / C=C Ring Stretching1580 – 1620 StrongCharacteristic "breathing" modes of the fused pyridine-pyrazole system.[1]
C=C (Aromatic) Skeletal Vibration1450 – 1550 MediumSecondary ring modes; useful for confirming aromaticity.
C-Br (Aryl) In-plane Deformation1000 – 1100 StrongDiagnostic for halogen substitution on the aromatic ring.[1]
C-H (Aromatic) Out-of-plane (oop) Bending750 – 850 StrongPosition depends on adjacent protons.[1][3] The [4,3-b] system typically shows bands distinct from [3,4-b].[1]
C-Br Stretching (

)
500 – 700 StrongKey differentiator. Heavy atom stretch appears in the low-frequency fingerprint region.[1]

Technical Insight: The presence of two bromine atoms (at positions 3 and 5) significantly alters the fingerprint region (< 1000 cm⁻¹) compared to the mono-bromo or unsubstituted precursors.[1] Look for the emergence of strong bands in the 600–700 cm⁻¹ range as confirmation of bromination.[1]

Comparative Analysis: Performance vs. Alternatives

In a drug discovery context, "performance" refers to the ability of IR spectroscopy to distinguish the target compound from common impurities or isomers.

Scenario A: Distinguishing from Isomers (e.g., [3,4-b] system)

The most common synthetic pitfall is the formation of the isomeric pyrazolo[3,4-b]pyridine scaffold.

  • Target ([4,3-b]): Nitrogen atoms are at positions 1 and 2 (pyrazole) and 4 (pyridine fusion).[1]

  • Alternative ([3,4-b]): Nitrogen atoms are at positions 1 and 2 (pyrazole) and 7 (pyridine fusion).[1]

Differentiation Strategy:

  • Fingerprint Region (600–900 cm⁻¹): The C-H out-of-plane (oop) bending vibrations are sensitive to the substitution pattern of the pyridine ring.[1] The [4,3-b] isomer typically exhibits a C-H oop band pattern distinct from the [3,4-b] isomer due to the different arrangement of the ring nitrogen relative to the remaining protons.[1]

  • N-H Stretch: The electronic environment of the pyrazole N-H differs slightly between isomers due to the proximity of the pyridine nitrogen. While subtle, a shift of 10–20 cm⁻¹ is often observed.[1]

Scenario B: Distinguishing from Precursors (Monitoring Reaction)

Synthesis often proceeds via bromination of the core scaffold.[1]

  • Precursor (1H-pyrazolo[4,3-b]pyridine): Shows C-H stretches for positions 3 and 5.[1]

  • Product (3,5-Dibromo): C-H stretches at 3 and 5 disappear.[1] New strong C-Br bands appear at 500–700 cm⁻¹. [1]

Experimental Protocol: Validated Workflow

To ensure reproducible spectral data, the following protocol is recommended. The KBr pellet method is preferred over ATR (Attenuated Total Reflectance) for this compound to maximize resolution in the fingerprint region where C-Br stretches reside.[1]

Method A: KBr Pellet (Gold Standard) [1]
  • Preparation: Mix 1–2 mg of dry this compound with ~100 mg of spectroscopic grade KBr.

  • Grinding: Grind intimately in an agate mortar until a fine, uniform powder is achieved (prevents scattering/Christiansen effect).

  • Compression: Press at 8–10 tons for 2 minutes to form a transparent pellet.

  • Acquisition: Scan from 4000 cm⁻¹ to 400 cm⁻¹ (resolution 4 cm⁻¹, 32 scans).

    • Why: This range captures the critical low-frequency C-Br bands.[1]

Method B: ATR (Rapid Screening)
  • Preparation: Place ~5 mg of solid sample directly onto the Diamond/ZnSe crystal.

  • Compression: Apply high pressure using the anvil to ensure good contact.[1]

  • Acquisition: Scan from 4000 cm⁻¹ to 600 cm⁻¹.

    • Limitation: ATR crystals (especially ZnSe) often cut off below 650 cm⁻¹, potentially obscuring the primary C-Br stretch.[1] Ensure your crystal transmits down to 400 cm⁻¹ (e.g., Diamond or Ge).

Quality Control Decision Tree

The following diagram illustrates the logical flow for validating the compound using IR spectroscopy.

QC_Workflow Start Crude Product (Suspected 3,5-Dibromo-[4,3-b]) IR_Scan Acquire IR Spectrum (4000 - 400 cm⁻¹) Start->IR_Scan Check_NH Check 3100-3400 cm⁻¹ (N-H Present?) IR_Scan->Check_NH Check_CBr Check 500-700 cm⁻¹ (Strong C-Br Bands?) Check_NH->Check_CBr Yes Check_Fingerprint Check 700-900 cm⁻¹ (Isomer Pattern Match?) Check_CBr->Check_Fingerprint Yes Decision_Fail_Br FAIL: Incomplete Bromination (Missing C-Br bands) Check_CBr->Decision_Fail_Br No (Weak/Absent) Decision_Pass PASS: Identity Confirmed (this compound) Check_Fingerprint->Decision_Pass Matches [4,3-b] Ref Decision_Fail_Iso FAIL: Wrong Isomer (Likely [3,4-b] analog) Check_Fingerprint->Decision_Fail_Iso Matches [3,4-b] Ref

Caption: QC workflow for verifying this compound identity via IR spectroscopy.

References
  • Synthesis and Characterization of Pyrazolo[3,4-b]pyridine Derivatives. Journal of Applied Pharmaceutical Science, 2021. (Provides comparative spectral data for the isomeric [3,4-b] system).

  • Infrared Spectroscopy Absorption Table. Chemistry LibreTexts, 2025. (Standard reference for C-Br and Heteroaromatic vibrational modes).

  • 1H-Pyrazolo[4,3-b]pyridine (Core Scaffold Data). PubChem, CID 21643653.[1] (Baseline structural data for the unsubstituted core). [1]

  • Characterization of 6-Bromo-1H-pyrazolo[4,3-b]pyridine. Sigma-Aldrich Catalog, 2024. (Analogous mono-bromo compound for spectral comparison).

Sources

Safety Operating Guide

Personal protective equipment for handling 3,5-Dibromo-1H-pyrazolo[4,3-b]pyridine

Author: BenchChem Technical Support Team. Date: February 2026

Executive Safety Directive

3,5-Dibromo-1H-pyrazolo[4,3-b]pyridine (CAS: 1256815-22-9) is a halogenated nitrogen heterocycle frequently utilized as a scaffold in kinase inhibitor development. While often classified under generic "Irritant" categories in vendor SDSs, its structural similarity to potent biological modulators requires it be handled as a High-Potency Active Pharmaceutical Ingredient (HPAPI) candidate until toxicological data proves otherwise.

The Golden Rule: Treat this compound as a potential respiratory sensitizer and a skin-absorbable toxin. Engineering controls (containment) take precedence over PPE.

Hazard Assessment & Risk Profile

Before selecting PPE, we must define the enemy. This compound presents three distinct vectors of exposure:

Hazard ClassH-CodeDescriptionOperational Implication
Acute Toxicity (Oral) H302 Harmful if swallowed.[1][2][3][4]Strict hygiene; no hand-to-mouth contact.[1]
Skin Corrosion/Irritation H315 Causes skin irritation.[3][4][5][6]Absorption Risk: Brominated heterocycles can penetrate the stratum corneum.
Eye Damage/Irritation H319 Causes serious eye irritation.[2][4][5][6][7][8]Dust/Fine powder is the primary ocular threat.
STOT - Single Exposure H335 May cause respiratory irritation.[1][2][4][7]Inhalation Risk: The primary route of exposure during weighing/transfer.

Unknown Risks: Halogenated pyrazolopyridines have a high affinity for biological targets. Long-term sensitization or specific organ toxicity (liver/kidney) cannot be ruled out based on standard SDS data alone.

Engineering Controls: The First Line of Defense

PPE is the last line of defense. Your primary safety barrier is the Chemical Fume Hood .

  • Face Velocity: Maintain 80–100 fpm (feet per minute) with the sash at the certified working height (usually 18 inches).

  • Airfoil Usage: Do not block the bottom airfoil of the hood with equipment; this ensures sweeping of heavy vapors/dust (brominated compounds are dense).

  • Static Control: Use an ionizing bar or anti-static gun during weighing. Static charge can cause this light powder to "fly," defeating hood containment.

Personal Protective Equipment (PPE) Protocol

A. Hand Protection: The "Double-Glove" System

Single nitrile gloves are insufficient for prolonged handling of halogenated organics in solution. We utilize a Color-Indicated Double Gloving System to create a self-validating safety barrier.

  • Inner Layer: Brightly colored (e.g., Orange/Purple) Nitrile (4 mil).

  • Outer Layer: Standard Blue/White Nitrile (4–5 mil) or Neoprene (if handling in DCM/Chloroform).

  • The Logic: If the outer glove is compromised or permeated, the bright inner glove becomes visible (contrast), signaling an immediate change is required.

  • Change Frequency: Every 60 minutes of active handling, or immediately upon splash contact.

B. Respiratory Protection
  • Inside Fume Hood: No respirator required if sash is proper.

  • Outside Fume Hood (Equipment Failure/Spill):

    • Minimum: N95 Filtering Facepiece (NIOSH approved).

    • Recommended: Half-face elastomeric respirator with P100 cartridges (Magenta). This protects against both particulates and potential organic vapors if the solid is damp with solvent.

C. Eye & Body Protection
  • Eyes: Chemical Splash Goggles (ANSI Z87.1+) are mandatory. Safety glasses with side shields are insufficient for fine powders that can drift around lenses.

  • Body: Tyvek® lab coat or chemically resistant apron over a standard cotton lab coat. Focus on covering the wrist gap (glove-over-cuff).

Visualized Decision Logic

The following diagram illustrates the logical flow for PPE selection based on the specific task being performed.

PPE_Decision_Tree Start Task Assessment State Physical State? Start->State Solid Dry Solid / Powder State->Solid Liquid Solution / Reaction Mix State->Liquid Weighing Activity: Weighing/Transfer Solid->Weighing Solvent Solvent Type? Liquid->Solvent Hood Is Fume Hood Available? Weighing->Hood YesHood Standard PPE: - Double Nitrile Gloves - Splash Goggles - Lab Coat Hood->YesHood Yes NoHood CRITICAL STOP: Move to Containment. If impossible: P100 Respirator Hood->NoHood No StandardSolv Alcohol/Water/Ether Solvent->StandardSolv HaloSolv DCM/Chloroform Solvent->HaloSolv GloveStd Double Nitrile (4mil) StandardSolv->GloveStd GloveHalo Silver Shield / Laminate OR Double Nitrile (Change <15 min) HaloSolv->GloveHalo

Figure 1: PPE Selection Matrix based on physical state and solvent carrier.

Operational Workflow: Step-by-Step

Phase 1: Preparation
  • Verify Ventilation: Check fume hood flow monitor.

  • Don PPE: Put on inner gloves -> lab coat -> outer gloves (taped to cuff if handling >10g) -> goggles.

  • Prepare Workspace: Place a disposable absorbent pad (benchkote) in the hood. This captures any stray dust, allowing for easy disposal as solid waste rather than cleaning the hood surface.

Phase 2: Handling (Weighing)
  • Open Container: Tap the container gently on the bench before opening to settle dust.

  • Transfer: Use a disposable spatula. Do not reuse spatulas to avoid cross-contamination.

  • Static Management: If the powder is static-prone, use an anti-static gun. Do not "blow" on the powder.

Phase 3: Cleanup & Disposal
  • Wipe Down: Wipe the exterior of the reagent bottle with a Kimwipe dampened in ethanol before returning it to storage.

  • Waste Segregation:

    • Solid Waste: Contaminated gloves, paper towels, and weighing boats go into Hazardous Solid Waste .

    • Liquid Waste: Reaction mixtures must go into Halogenated Organic Waste streams (due to the Bromine atoms). Do not mix with non-halogenated solvents if your facility separates them, as this increases disposal costs.

Emergency Response

IncidentImmediate Action
Skin Contact 1. Remove contaminated clothing/gloves immediately.[2][8] 2. Wash with soap and water for 15 minutes. 3. Do not use ethanol (enhances absorption).
Eye Contact 1. Flush at eyewash station for 15 minutes (hold eyelids open). 2. Seek medical attention (ophthalmology).
Inhalation 1. Move to fresh air. 2. If breathing is difficult, administer oxygen (trained personnel only).
Spill (Solid) 1. Cover with wet paper towels to prevent dust. 2. Scoop into hazardous waste bag. 3. Clean area with soap/water.[5][6][7][9]

Workflow Visualization

Workflow Storage Storage (Cool, Dry, Dark) Prep Prep Hood (Absorbent Pads) Storage->Prep Transport in Secondary Cont. Weigh Weighing (Static Control) Prep->Weigh Don PPE React Reaction (Closed Vessel) Weigh->React Dissolve Waste Disposal (Halogenated Stream) React->Waste Quench

Figure 2: Operational lifecycle of the compound from storage to disposal.

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 53394629 (Generic Pyrazolopyridine Derivatives). Retrieved from [Link]

  • Occupational Safety and Health Administration (OSHA). Personal Protective Equipment (29 CFR 1910.132). United States Department of Labor. Retrieved from [Link][10]

  • American Chemical Society (ACS). Identifying and Evaluating Hazards in Research Laboratories. ACS Center for Lab Safety. Retrieved from [Link]

Sources

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.